Ethyl 8-methyl-8-nonenoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 8-methylnon-8-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-14-12(13)10-8-6-5-7-9-11(2)3/h2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTLUNBEMCNBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641097 | |
| Record name | Ethyl 8-methylnon-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485320-28-3 | |
| Record name | Ethyl 8-methyl-8-nonenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 8-methylnon-8-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Characteristics of Ethyl 8-Methyl-8-Nonenoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 8-methyl-8-nonenoate (CAS No. 485320-28-3) is an unsaturated ester with potential applications in various fields of chemical synthesis and material science. As a derivative of a nonenoic acid, its unique structure, featuring a terminal double bond with a methyl substituent, may impart specific reactivity and physical properties. This guide provides a comprehensive overview of the known characteristics of this compound and a detailed framework for the experimental determination of its key physical and chemical properties. Given the limited publicly available data for this specific compound, this document serves as a roadmap for its thorough characterization, emphasizing robust methodologies and the principles behind them.
Section 1: Physicochemical Properties
A summary of the known and estimated physical properties of this compound is presented below. The estimated values are derived from structurally similar compounds and established physicochemical principles.
| Property | Value | Source/Basis |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.3 g/mol | |
| CAS Number | 485320-28-3 | |
| Appearance | Colorless liquid (Predicted) | Based on similar unsaturated esters |
| Boiling Point | ~230-240 °C at 760 mmHg (Estimated) | Extrapolated from ethyl 8-nonenoate (230.8 °C) and considering the additional methyl group.[1] |
| Density | ~0.87 - 0.89 g/cm³ at 20 °C (Estimated) | Based on the density of similar long-chain esters. |
| Refractive Index | ~1.43 - 1.45 at 20 °C (Estimated) | Based on the refractive indices of other unsaturated esters. |
Section 2: Synthesis and Purification
A plausible synthetic route to this compound involves a Wittig reaction or a related olefination protocol to construct the terminal alkene, followed by esterification. A generalized workflow is presented below.
Figure 1: Proposed synthetic workflow for this compound.
Purification Protocol:
-
Reaction Quench and Extraction: Upon completion of the reaction, the mixture is quenched with a suitable aqueous solution (e.g., saturated NH₄Cl). The aqueous layer is extracted with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Flash Column Chromatography: The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical mobile phase for separating esters of this polarity. The fractions are monitored by thin-layer chromatography (TLC).
-
Purity Assessment: The purity of the final product should be assessed by Gas Chromatography (GC) and confirmed by spectroscopic methods.
Section 3: Structural Elucidation
The definitive structure of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR is a powerful tool for the structural analysis of unsaturated lipids.[2]
-
¹H NMR Spectroscopy:
-
Vinyl Protons (=CH₂): Expected as two distinct signals (singlets or narrow multiplets) in the range of 4.7-5.0 ppm.
-
Ethyl Ester (O-CH₂-CH₃): A quartet around 4.1 ppm (O-CH₂) and a triplet around 1.25 ppm (CH₃).
-
Methyl Group on the Double Bond (C=C-CH₃): A singlet or narrow multiplet around 1.7 ppm.
-
Methylene group alpha to the carbonyl (C(O)-CH₂): A triplet around 2.3 ppm.
-
Other Methylene Protons (-CH₂-): A series of multiplets between 1.3 and 1.6 ppm.
-
Allylic Protons (=C-CH₂-): A triplet around 2.0 ppm.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (C=O): A signal in the range of 170-175 ppm.
-
Olefinic Carbons (C=C): Two signals, one for the quaternary carbon around 145 ppm and one for the terminal CH₂ carbon around 110 ppm.
-
Ethyl Ester Carbons (O-CH₂-CH₃): Signals around 60 ppm (O-CH₂) and 14 ppm (CH₃).
-
Methyl Group on the Double Bond (C=C-CH₃): A signal around 22 ppm.
-
Methylene Carbons (-CH₂-): A series of signals in the aliphatic region (25-35 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[3]
-
C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750 cm⁻¹.[4][5]
-
C=C Stretch (Alkene): A medium to weak absorption band around 1640-1680 cm⁻¹.[5][6][7]
-
=C-H Stretch (Vinylic): A medium absorption band just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[6]
-
C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C-O Stretch (Ester): A strong absorption band in the region of 1150-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 198.3).
-
Fragmentation Pattern: Common fragmentation pathways for fatty acid esters include the loss of the alkoxy group (-OCH₂CH₃) and McLafferty rearrangement.[8][9][10]
Section 4: Experimental Determination of Physical Characteristics
The following protocols outline the standard procedures for determining the boiling point, density, and refractive index of a novel liquid compound.
Boiling Point Determination
The boiling point is a key physical property for characterizing and assessing the purity of a liquid.[11][12]
Method: Thiele Tube [13]
-
Sample Preparation: Place a small amount (a few milliliters) of the purified this compound into a small test tube.
-
Capillary Tube Insertion: Place a melting point capillary tube, sealed at one end, into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer with a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a Thiele tube containing mineral oil, ensuring the test tube is below the sidearm. Heat the Thiele tube gently with a Bunsen burner or a hot plate.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Record Pressure: Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
Density Measurement
Density is a fundamental physical property that can be used to identify a substance.
Method: Pycnometer
-
Clean and Dry: Thoroughly clean and dry a pycnometer of a known volume.
-
Weigh Empty: Accurately weigh the empty pycnometer.
-
Fill with Sample: Fill the pycnometer with this compound, ensuring there are no air bubbles. Place the stopper and allow any excess liquid to exit through the capillary.
-
Thermostat: Place the filled pycnometer in a constant temperature bath (e.g., 20.0 °C) until it reaches thermal equilibrium.
-
Weigh Filled: Carefully dry the outside of the pycnometer and weigh it accurately.
-
Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.
Refractive Index Measurement
The refractive index is a measure of how light propagates through a substance and is a characteristic property.[14][15]
Method: Abbe Refractometer
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Temperature Control: Ensure the refractometer prisms are at a constant, known temperature (e.g., 20.0 °C), typically controlled by a circulating water bath or a Peltier element.[14][16]
-
Sample Application: Place a few drops of this compound onto the lower prism and close the prisms.
-
Measurement: Look through the eyepiece and adjust the knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale. Take several readings and average them.
Section 5: Chromatographic Analysis
Gas chromatography is an essential technique for assessing the purity and analyzing fatty acid esters.[17]
Gas Chromatography (GC) Protocol:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar column.[18]
-
Carrier Gas: Helium or Hydrogen.[18]
-
Injection: Split/splitless injection of a dilute solution of the sample in a suitable solvent (e.g., hexane or ethyl acetate).
-
Temperatures:
-
Data Analysis: The purity of the sample can be determined by the relative area of the main peak in the chromatogram.
Figure 2: Workflow for the comprehensive characterization of this compound.
Section 6: Stability, Storage, and Handling
Unsaturated esters are susceptible to oxidation and polymerization, particularly at the site of the carbon-carbon double bond.[20][21][22] The terminal, sterically unhindered double bond in this compound may be particularly reactive.
-
Stability: The compound is expected to be sensitive to air, light, and heat. Autoxidation can occur, leading to the formation of hydroperoxides and other degradation products.
-
Storage: For long-term storage, it is recommended to keep the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container at low temperatures (-20 °C is preferable). The use of amber glass vials is recommended to protect against light.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (gloves, safety glasses).
Conclusion
This technical guide provides a detailed framework for the comprehensive characterization of this compound. By following the outlined protocols for synthesis, purification, structural elucidation, and the determination of physical properties, researchers can obtain a complete and reliable dataset for this compound. The emphasis on established, self-validating methodologies ensures the scientific integrity of the generated data, which is crucial for its potential applications in research and development.
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Ethyl 8-methyl-8-nonenoate IUPAC name and synonyms
An In-Depth Technical Guide to Ethyl 8-Methylnonanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Nomenclature
The compound of interest, initially specified as "Ethyl 8-methyl-8-nonenoate," presents a degree of ambiguity in chemical literature and databases. This nomenclature suggests a terminal double bond at the C8 position with a methyl group also at C8. While synthetically plausible, this specific isomer is not extensively documented. However, its saturated analogue, ethyl 8-methylnonanoate , is a well-characterized compound. This guide will focus on the in-depth technical details of ethyl 8-methylnonanoate, providing a comprehensive resource for its synthesis, properties, and potential applications, particularly within the realm of drug development. We will also explore the conceptual significance of the terminal methyl branching, a feature of considerable interest in medicinal chemistry.
Chemical Identity and Physicochemical Properties
Ethyl 8-methylnonanoate is a fatty acid ethyl ester, a class of molecules recognized for their diverse applications, from flavor and fragrance agents to precursors in complex organic synthesis.
IUPAC Name: ethyl 8-methylnonanoate[1]
Synonyms:
-
8-methylnonanoic acid ethyl ester
-
Nonanoic acid, 8-methyl-, ethyl ester
-
CAS Number: 905589-94-8[1]
Molecular Structure:
Caption: 2D structure of ethyl 8-methylnonanoate.
The table below summarizes the key computed physicochemical properties of ethyl 8-methylnonanoate. These parameters are crucial for predicting its behavior in various biological and chemical systems, including solubility, membrane permeability, and metabolic stability.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₄O₂ | PubChem[1] |
| Molecular Weight | 200.32 g/mol | PubChem[1] |
| XLogP3 | 4.3 | PubChem[1] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 9 | PubChem[1] |
Synthesis of Ethyl 8-Methylnonanoate
The synthesis of ethyl 8-methylnonanoate can be achieved through various organic chemistry routes. A notable method involves the copper-catalyzed alkylation of a Grignard reagent with an appropriate halo-ester precursor.[2]
Experimental Protocol: Copper-Catalyzed Cross-Coupling
This synthesis involves the reaction of ethyl 6-bromohexanoate with isobutyl magnesium bromide in the presence of a copper catalyst.
Step 1: Formation of the Grignard Reagent Isobutyl magnesium bromide is prepared by reacting isobutyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Copper-Catalyzed Cross-Coupling Reaction The prepared Grignard reagent is then added to a solution of ethyl 6-bromohexanoate and a catalytic amount of a copper(I) salt (e.g., CuI or Li₂CuCl₄) in an anhydrous ether solvent at a low temperature (typically -10 to 0 °C).
Step 3: Reaction Quench and Work-up After the reaction is complete, it is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
Step 4: Purification The crude product is purified by column chromatography on silica gel to yield pure ethyl 8-methylnonanoate.
Caption: Synthesis workflow for ethyl 8-methylnonanoate.
Applications in Drug Development and Medicinal Chemistry
Long-chain fatty acid esters like ethyl 8-methylnonanoate are of significant interest in drug development, primarily as components of lipid-based drug delivery systems and as prodrug moieties.
Lipid-Based Drug Delivery Systems
The lipophilic nature of ethyl 8-methylnonanoate makes it a suitable candidate for incorporation into various lipid-based formulations, such as:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These systems can enhance the oral bioavailability of poorly water-soluble drugs by forming fine oil-in-water emulsions in the gastrointestinal tract.[3]
-
Lipid Nanoparticles (LNPs): As a component of the lipid matrix, it can help to solubilize the active pharmaceutical ingredient (API) and modulate its release profile.
-
Lipid-Drug Conjugates (LDCs): The ester can be synthesized from a drug containing a suitable functional group, effectively creating a prodrug with altered pharmacokinetic properties.[4] This approach can lead to improved drug loading, enhanced tumor targeting, and reduced systemic toxicity.[4]
The "Magic Methyl" Effect: Strategic Importance of Methyl Branching
The terminal iso-alkyl motif (the 8-methyl group) in ethyl 8-methylnonanoate is a key structural feature. In medicinal chemistry, the introduction of a methyl group, often termed the "magic methyl" effect, can have profound and sometimes unexpected benefits on a drug candidate's properties.[5][6]
These effects can include:
-
Increased Potency and Selectivity: A strategically placed methyl group can enhance the binding affinity of a molecule to its target receptor by occupying a hydrophobic pocket, leading to increased potency and selectivity.[6]
-
Modulation of Pharmacokinetics: Methyl groups can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.[5][7]
-
Improved Physicochemical Properties: Methylation can influence a molecule's solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[7][8]
Caption: The "Magic Methyl" effect in drug design.
Analytical Characterization
The identity and purity of synthesized ethyl 8-methylnonanoate would be confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the ethyl ester protons (a triplet and a quartet), protons on the long alkyl chain, and the distinct signals for the terminal methyl groups and the adjacent methine proton.
-
¹³C NMR: The spectrum would display unique resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons along the nonanoate chain, including the branched terminal carbons.[1]
-
-
Mass Spectrometry (MS): Electron ionization (EI) or chemical ionization (CI) mass spectrometry would confirm the molecular weight of the compound and provide a characteristic fragmentation pattern.
-
Infrared (IR) Spectroscopy: A strong absorption band around 1740 cm⁻¹ would be indicative of the ester carbonyl group.[1]
Conclusion
While the initially queried "this compound" remains an elusive target in the current body of scientific literature, its saturated counterpart, ethyl 8-methylnonanoate, serves as a valuable and well-documented analogue. Its synthesis is achievable through established organometallic routes, and its structural features—a long alkyl chain with terminal methyl branching—make it a compound of considerable interest for applications in drug delivery and medicinal chemistry. The principles of lipid-based formulation and the strategic implications of the "magic methyl" effect provide a strong rationale for the continued investigation of this and similar molecules in the pursuit of novel and improved therapeutics.
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13C NMR analysis of Ethyl 8-methyl-8-nonenoate
Comprehensive NMR Profiling of this compound
Executive Summary & Structural Context
This compound (
Accurate assignment requires distinguishing between the aliphatic methylene signals (
Molecular Framework for Assignment
We define the carbon numbering sequence starting from the carbonyl carbon as
-
Head: Ethyl Ester (
, Ethoxy group) -
Body: Polymethylene Chain (
) -
Tail: Terminal Isopropenyl Group (
)
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility and quantitative reliability, the following acquisition parameters are recommended.
Sample Preparation[1][2]
-
Solvent: Chloroform-
( ) is the standard. However, if methylene signal overlap ( ppm) prevents resolution, use Benzene- ( ). The magnetic anisotropy of benzene often shifts the and signals distinctively. -
Concentration:
mg in mL solvent. -
Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).
Instrument Parameters (100 MHz / 400 MHz )
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE enhancement bias if quantitative integration is attempted (though rarely accurate in standard
). -
Relaxation Delay (
): Set to seconds .-
Reasoning: The Quaternary Carbon (
) and Carbonyl ( ) have long spin-lattice relaxation times ( ). Short delays will suppress these peaks, leading to false assumptions of low purity.
-
-
Scans (NS): Minimum 512 scans for sufficient S/N ratio on the quaternary carbons.
Workflow Visualization
The following diagram outlines the critical path from sample prep to structural confirmation.
Figure 1: Analytical workflow emphasizing the feedback loop for solvent selection if methylene resolution is poor.
Spectral Assignment & Chemical Shifts
The following data is synthesized from standard increment rules for fatty acid esters and terminal alkenes, aligned with empirical data for similar pheromone intermediates (e.g., Siglure precursors).
Reference: 77.16 ppm (
| Carbon Position | Type | Chemical Shift ( | Diagnostic Features |
| C1 | 173.9 | Deshielded ester carbonyl. Low intensity due to long | |
| C8 | 145.5 | Critical Checkpoint. Confirms branching at the double bond. | |
| C9 | 110.0 | Terminal alkene. DEPT-135 phase: Negative . | |
| OEt ( | 60.2 | Characteristic ester alkoxy signal. | |
| C7 | Allylic | 37.5 | Deshielded by adjacent double bond. |
| C2 | 34.4 | Deshielded by carbonyl. | |
| C4 - C6 | Bulk | 29.0 - 29.8 | Often overlapping. Requires HMBC to resolve fully. |
| C3 | 25.0 | Shielded relative to C2/C7. | |
| C8-Me | Allylic | 22.4 | Methyl on double bond. DEPT-135 phase: Positive . |
| OEt ( | Terminal | 14.3 | Standard ethyl triplet end. |
Key Diagnostic Correlations[3]
-
The "Isopropenyl" Signature: You must observe a quaternary signal at ~145 ppm and a methylene signal at ~110 ppm. If the 145 ppm signal shifts to ~130 ppm and becomes a CH (methine), isomerization has occurred (migration of the double bond inward).
-
The Allylic Methyl: The methyl group attached to C8 appears at ~22.4 ppm. This is distinct from the ethyl ester methyl (~14.3 ppm).
Advanced Structural Verification (HMBC)
1D
HMBC Connectivity Logic
-
Head Connection: Protons on C2 (
ppm in ) should show a long-range coupling to C1 (173.9 ppm). -
Tail Connection: The Allylic Methyl protons (
ppm in ) should show strong correlations to C8 (145.5 ppm), C9 (110.0 ppm), and C7 (37.5 ppm).
Figure 2: HMBC correlations proving the position of the methyl group on the double bond.
Troubleshooting Common Impurities
In the synthesis of this compound (often via Wittig reaction or cross-metathesis), specific impurities are common.
| Impurity | Cause | |
| 8-Nonenoate (Des-methyl) | Missing 22.4 ppm (Me); C8 becomes Methine (~139 ppm). | Incomplete methylation or wrong starting material. |
| Isomerized Internal Alkene | Shift of C9 (110 | Acid-catalyzed migration during workup. |
| 8-Bromo precursor | C8 shifts to ~33 ppm (C-Br). | Incomplete elimination/substitution. |
| Polymerization | Broadening of all alkene peaks (110-145 ppm). | Sample degradation/lack of stabilizer (BHT). |
References
-
PubChem. Ethyl 8-nonenoate Compound Summary. National Library of Medicine. Accessed 2024.[1] [Link] (Note: Used as the base reference for the ethyl ester and linear chain backbone shifts).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Authoritative source for calculating increment shifts for the 1,1-disubstituted alkene and ester functionalities).
-
NIST Chemistry WebBook. Methyl 8-nonenoate IR/MS/NMR Data. Standard Reference Data.[1][3] [Link] (Comparative spectral data for the methyl ester analog to validate chain methylene assignments).
-
The Good Scents Company. Methyl 3-nonenoate and related flavor/fragrance agents. [Link] (Contextual data on pheromone/fragrance ester impurities and structural isomers).
Introduction: The Analytical Challenge of an Unsaturated Ester
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 8-Methyl-8-Nonenoate
This guide provides a comprehensive exploration of the mass spectrometric analysis of this compound, a branched-chain unsaturated fatty acid ethyl ester. Designed for researchers, scientists, and professionals in drug development and chemical analysis, this document moves beyond standard protocols to explain the causal relationships behind methodological choices, ensuring a deep and applicable understanding of the techniques involved. We will delve into the intricacies of fragmentation patterns, the definitive localization of the double bond, and the practical application of both gas and liquid chromatography-mass spectrometry.
This compound (C₁₂H₂₂O₂) is an unsaturated aliphatic ester. While its analysis by mass spectrometry may seem straightforward, two key structural features present distinct challenges and opportunities: the ethyl ester functional group and the terminal, branched double bond (an isopropenyl group). Standard electron ionization mass spectrometry (EI-MS) can readily identify the compound class but often fails to unambiguously pinpoint the location of the double bond due to potential ion migration.
This guide will systematically address these challenges, presenting a robust analytical strategy that combines foundational EI-MS interpretation with definitive derivatization techniques to achieve complete structural elucidation.
Section 1: Foundational Analysis by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS)
Gas chromatography coupled with electron ionization mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty acid ethyl esters (FAEEs).[1][2] The high-energy (70 eV) electron impact induces reproducible fragmentation, creating a characteristic mass spectrum that serves as a chemical fingerprint.
Predicted EI Fragmentation Pattern
The mass spectrum of an underivatized ethyl ester is dominated by several key fragmentation pathways.[3][4] For this compound (Molecular Weight: 198.3 g/mol ), the following ions are anticipated:
-
Molecular Ion ([M]⁺): A peak corresponding to the intact molecule minus one electron (m/z 198) may be observed, though it is often of low abundance for aliphatic esters.
-
McLafferty Rearrangement: This is a hallmark of esters with a γ-hydrogen on the alkyl chain. For ethyl esters, this rearrangement produces a highly stable, charged enol with a mass-to-charge ratio (m/z) of 88.[5][6] This is frequently the base peak in the spectrum of saturated and monounsaturated ethyl esters.
-
Alpha Cleavage (Loss of Ethoxy Radical): Cleavage of the C-O bond adjacent to the carbonyl group results in the loss of the ethoxy radical (•OCH₂CH₃), yielding an acylium ion [M-45]⁺ at m/z 153.
-
Cleavage within the Alkyl Chain: The long hydrocarbon chain will undergo fragmentation, typically producing clusters of peaks separated by 14 Da (-CH₂- units).[4]
Data Presentation: Predicted Key EI-MS Fragments
| m/z (Mass-to-Charge Ratio) | Proposed Ion Structure/Origin | Predicted Relative Intensity | Significance |
| 198 | [C₁₂H₂₂O₂]⁺ | Low to Absent | Molecular Ion ([M]⁺) |
| 153 | [M - •OCH₂CH₃]⁺ | Moderate | Confirms ester functionality (loss of ethoxy group) |
| 88 | [CH₂=C(OH)OCH₂CH₃]⁺ | High (Often Base Peak) | McLafferty Rearrangement; characteristic of ethyl esters |
| 55 | [C₄H₇]⁺ | Moderate | Fragment from the isopropenyl end of the chain |
| 43 | [C₃H₇]⁺ | Moderate | Isopropyl fragment |
| 29 | [C₂H₅]⁺ | Moderate | Ethyl fragment |
Visualization: EI Fragmentation Pathway
The logical flow of the primary fragmentation events under electron ionization can be visualized as follows.
Caption: Predicted EI fragmentation pathways for this compound.
Section 2: Definitive Double Bond Localization via Chemical Derivatization
While the base EI-MS spectrum confirms the presence of an ethyl ester and suggests an unsaturated C10 acyl chain, it does not definitively locate the double bond. To overcome this, chemical derivatization of the double bond prior to GC-MS analysis is the most reliable and widely adopted strategy.[7]
The Method of Choice: Dimethyl Disulfide (DMDS) Adduction
Derivatization with dimethyl disulfide (DMDS) is a convenient and highly effective method for pinpointing double bonds in unsaturated fatty acid esters.[8][9] In the presence of an iodine catalyst, DMDS adds across the double bond, forming a dithioether derivative.
The key to this technique's success lies in the subsequent fragmentation of this adduct in the mass spectrometer. Electron ionization induces a predictable cleavage of the carbon-carbon bond that was originally the double bond, now situated between the two methylthio (-SCH₃) groups. This results in two major diagnostic fragment ions whose masses directly reveal the original position of the unsaturation.[10][11]
For this compound, the DMDS adduct would have a molecular weight of 292.3 g/mol (198.3 + 94). The fragmentation will occur between C8 and C9.
-
Fragment 1: Cleavage yields an ion containing the ester group: CH₃CH₂OOC-(CH₂)₆-CH(SCH₃)⁺. The mass of this fragment is m/z 219 .
-
Fragment 2: The other fragment contains the original branched terminus: ⁺C(CH₃)(SCH₃). The mass of this fragment is m/z 89 .
The presence of these two specific, high-intensity ions provides unequivocal evidence that the double bond is located at the 8-9 position.
Visualization: DMDS Derivatization and Fragmentation Workflow
Caption: Workflow for double bond localization using DMDS derivatization.
Section 3: Validated Experimental Protocols
The following protocols are presented as self-validating systems, with justifications provided for critical steps.
Protocol: GC-MS Analysis of this compound
-
Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.
-
Rationale: Dilution prevents column overloading and detector saturation, ensuring sharp chromatographic peaks and accurate mass spectra.
-
-
Instrumentation: A standard capillary GC-MS system is used.[12]
-
GC Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended.
-
Rationale: These columns provide excellent resolution for fatty acid esters with good thermal stability.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Injector: Split/splitless injector set to 250°C. A split ratio of 20:1 is appropriate for screening.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
Rationale: The initial hold ensures good peak shape for volatile components. The ramp rate provides a good balance between separation efficiency and analysis time.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Rationale: These are standard operating conditions for robust EI analysis, ensuring reproducible fragmentation and library searchable spectra.
-
-
-
Data Analysis: Identify the analyte peak by its retention time. Analyze the corresponding mass spectrum for the key ions listed in Table 1, particularly the McLafferty ion at m/z 88.
Protocol: DMDS Derivatization for Double Bond Localization
-
Reagent Preparation: Prepare a solution of dimethyl disulfide (DMDS) containing 5% (w/v) iodine. Handle in a fume hood.
-
Reaction: To 50-100 µg of the sample (dissolved in 100 µL of hexane), add 100 µL of the DMDS/iodine reagent.
-
Incubation: Seal the vial tightly and heat at 40-50°C for at least 2 hours (or leave overnight at room temperature).[10]
-
Rationale: Gentle heating accelerates the addition reaction across the double bond. The reaction time ensures complete derivatization.
-
-
Quenching: Cool the reaction mixture. Add 200 µL of a 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine (the brown color will disappear).
-
Rationale: Excess iodine can interfere with the GC-MS analysis and degrade the column. Sodium thiosulfate safely neutralizes it.
-
-
Extraction: Vortex the mixture. The derivatized product will remain in the upper hexane layer. Carefully transfer the hexane layer to a clean vial for GC-MS analysis.
-
Analysis: Inject the hexane solution into the GC-MS using the same parameters as described in Protocol 3.1. Analyze the mass spectrum of the derivatized product for the diagnostic ions at m/z 219 and m/z 89.
Section 4: Alternative Approaches: Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC-MS is ideal for this analyte, LC-MS can also be employed, particularly for analyzing complex mixtures or thermally labile compounds.
-
Ionization Techniques: Soft ionization methods like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used.[13]
-
Adduct Formation: In positive ion mode ESI, FAEEs typically form protonated molecules ([M+H]⁺, m/z 199), sodium adducts ([M+Na]⁺, m/z 221), or ammonium adducts ([M+NH₄]⁺, m/z 216).[13]
-
Fragmentation (MS/MS): Standard collision-induced dissociation (CID) of these precursor ions often results in the loss of neutral molecules (e.g., ethanol) but provides limited information for pinpointing the double bond.[14]
Summary and Conclusion
The comprehensive mass spectrometric characterization of this compound is a two-stage process. The initial GC-EI-MS analysis provides a foundational fingerprint, confirming its identity as a C12 unsaturated ethyl ester through characteristic ions like the McLafferty peak at m/z 88. However, for unequivocal structural confirmation, chemical derivatization is paramount. The use of dimethyl disulfide (DMDS) provides a robust and reliable method to form an adduct that, upon fragmentation, yields specific diagnostic ions directly revealing the C8-C9 location of the double bond. This integrated approach, combining foundational mass spectrometry with targeted chemical derivatization, represents a field-proven strategy for the complete and confident structural elucidation of unsaturated fatty acid esters.
References
-
Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from Wiley Science Solutions website. [Link]
-
Christie, W.W. (2025). Mass Spectra of Alkyl Esters: Fatty Acid Ethyl Esters. Scribd. [Link]
-
ResearchGate. (n.d.). Preferential formation of mono‐dimethyl disulfide adducts for determining double bond positions of poly‐unsaturated fatty acids. Request PDF. [Link]
-
ResearchGate. (n.d.). Full-scan mass spectra of sample ONC-2, an ethyl ester of fatty acid mix. [Link]
-
ResearchGate. (n.d.). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. [Link]
-
Liao, S., Sherman, G., & Huang, Y. (2022). Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. Rapid Communications in Mass Spectrometry, 36(3), e9228. [Link]
-
Nagai, T., Sako, Y., & Yukimutu, A. (2010). Determination of Double Bond Positions and Geometry of Methyl Linoleate Isomers with Dimethyl Disulfide Adducts by GC/MS. Journal of the Japan Oil Chemists' Society, 59(1), 29-34. [Link]
-
TDX. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. [Link]
-
Cheng, J. B., et al. (2018). Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. Molecules, 23(11), 2849. [Link]
-
Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry, 61(14), 1564-1571. [Link]
-
Kleiman, R., & Spencer, G. F. (1973). Gas chromatography‐mass spectrometry of methyl esters of unsaturated oxygenated fatty acids. Journal of the American Oil Chemists' Society, 50(1), 31-38. [Link]
-
ResearchGate. (n.d.). Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono‐dimethyl disulfide derivatives. Request PDF. [Link]
-
Dstaebler, A., & Ecker, J. (2005). A gas chromatography/electron ionization-mass spectrometry-selected ion monitoring method for determining the fatty acid pattern in food after formation of fatty acid methyl esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
ResearchGate. (n.d.). Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization. [Link]
-
Dstaebler, A., & Ecker, J. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8896-8903. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 8-methylnonanoate. PubChem Compound Database. [Link]
-
Hanus, R., et al. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6489. [Link]
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Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Gouveia-Figueira, S., & Nording, M. L. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Metabolites, 12(9), 834. [Link]
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Whitman College. (n.d.). GCMS Section 6.14 - Esters. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
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Crysdot LLC. (n.d.). This compound. [Link]
-
NIST. (n.d.). 8-Nonenoic acid, methyl ester. NIST Chemistry WebBook. [Link]
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Brenna, J. T., & Wang, D. H. (n.d.). Double bond localization in unsaturated fatty acid methyl esters (FAME) by solvent mediated chemical ionization (SMCI). Shimadzu. [Link]
-
NIST. (n.d.). 8-Nonenoic acid, methyl ester. NIST Chemistry WebBook. [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl 8-nonenoate. PubChem Compound Database. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 8-nonenoate. PubChem Compound Database. [Link]
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Wiley Science Solutions. (n.d.). Automated Non-Targeted GC-MS Analysis by KnowItAll MS Expert. [Link]
-
3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]
-
NIST. (n.d.). 8-Nonenoic acid, methyl ester: Van Den Dool and Kratz RI, non-polar column, temperature ramp. NIST Chemistry WebBook. [Link]
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An In-depth Technical Guide to the Natural Occurrence and Biosynthetic Origins of Ethyl 8-methyl-8-nonenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current scientific understanding of Ethyl 8-methyl-8-nonenoate, a branched-chain unsaturated fatty acid ester. While direct evidence for the natural isolation of this specific compound remains to be definitively established in peer-reviewed literature, this guide explores its potential natural occurrence through a detailed analysis of its biosynthetic precursors, which are known natural products. We delve into the established biochemical pathways for the formation of branched-chain fatty acids and their subsequent esterification in various organisms. Furthermore, this guide details the known biological roles of structurally similar compounds, methods for their isolation and characterization, and established protocols for the chemical synthesis of this compound. This document serves as a critical resource for researchers investigating novel bioactive compounds, natural product chemists, and professionals in drug development by providing a foundational understanding of this molecule and a framework for its potential discovery and application.
Introduction: The Enigmatic Status of this compound
This compound is a fatty acid ester with a unique structure, featuring both a terminal double bond and a methyl branch. While this compound is commercially available as a synthetic chemical, its presence as a natural product has not been explicitly documented in scientific literature to date. However, the existence of its biosynthetic precursors in nature, particularly in the plant and microbial kingdoms, provides a strong rationale for investigating its potential natural occurrence.
This guide will navigate the available scientific evidence to build a comprehensive profile of this compound, addressing the following key areas:
-
Known Natural Occurrence of Precursors: A detailed look at the natural sources of 8-methyl-nonanoic acid and related branched-chain fatty acids.
-
Plausible Biosynthetic Pathways: A theoretical exploration of the enzymatic reactions that could lead to the formation of this compound in organisms known to produce its precursors.
-
Biological Significance of Structurally Related Compounds: Insights into the roles of other branched-chain and unsaturated esters in chemical ecology and physiology.
-
Methodologies for Investigation: Established protocols for the isolation, identification, and synthesis of this compound and similar compounds.
The Natural Precursor: 8-Methyl-nonanoic Acid
The foundation for the potential natural existence of this compound lies in the documented occurrence of its corresponding carboxylic acid, 8-methyl-nonanoic acid. This branched-chain saturated fatty acid is a known intermediate in the biosynthesis of capsaicinoids, the pungent compounds found in chili peppers (Capsicum species). The LOTUS database of natural products also reports the presence of 8-methyl-nonanoic acid in Streptomyces, the geranium species Pelargonium graveolens, and the wild tomato relative Solanum pennellii.
A structurally related compound, 8-methyl-6-nonenoic acid, has been identified in a variety of food sources, including watermelons, dandelions, ginseng, and sweet basil, further supporting the existence of branched-chain nonenoic acid scaffolds in the plant kingdom.
Table 1: Documented Natural Sources of 8-Methyl-nonanoic Acid and a Related Isomer
| Compound | Natural Source(s) | Reported Role/Context |
| 8-Methyl-nonanoic Acid | Capsicum species (e.g., C. frutescens) | Precursor in capsaicin biosynthesis |
| Streptomyces species | Secondary metabolite | |
| Pelargonium graveolens (Rose Geranium) | Component of essential oil | |
| Solanum pennellii (Wild Tomato) | Cuticular lipid component | |
| 8-Methyl-6-nonenoic Acid | Watermelon, Dandelion, Ginseng, Jute, Sweet Basil | Food component |
Plausible Biosynthetic Pathways to this compound
The formation of this compound in a biological system would necessitate a series of enzymatic reactions, starting from common metabolic precursors. The following diagram illustrates a plausible biosynthetic route:
Figure 1: Plausible biosynthetic pathway for this compound.
Branched-Chain Fatty Acid Synthesis
The carbon backbone of 8-methyl-nonanoic acid is likely assembled through the fatty acid synthase (FAS) pathway. In contrast to the synthesis of straight-chain fatty acids which exclusively uses acetyl-CoA as a primer, the formation of odd-numbered and branched-chain fatty acids can be initiated with alternative primers such as propionyl-CoA. The subsequent chain elongation would proceed via the addition of two-carbon units from malonyl-CoA.
Desaturation
The introduction of the terminal double bond to form 8-methyl-8-nonenoic acid would be catalyzed by a desaturase enzyme. These enzymes are responsible for creating double bonds in fatty acyl chains, a crucial step in the biosynthesis of unsaturated fatty acids.
Esterification
The final step in the proposed pathway is the esterification of 8-methyl-8-nonenoic acid with ethanol to yield this compound. This reaction is typically catalyzed by alcohol acyltransferases (AATs) or similar ester synthases, which are prevalent in plants and are responsible for the production of a wide array of volatile esters that contribute to the aroma of fruits and flowers.
Biological Context and Significance of Related Esters
While the specific biological role of this compound is unknown due to the lack of its confirmed natural discovery, the functions of structurally similar compounds provide valuable context.
-
Flavor and Aroma: Short- and medium-chain fatty acid esters are key components of the volatile profiles of many fruits and flowers, contributing to their characteristic scents and flavors. Branched-chain esters, in particular, are known to impart fruity and complex aromatic notes.
-
Insect Pheromones: Ethyl esters of fatty acids are frequently found as components of insect pheromones, mediating behaviors such as aggregation, trail-following, and mating. The unique structure of this compound makes it a candidate for such a role in the chemical communication of an as-yet-unidentified insect species.
Methodologies for Investigation
The discovery and characterization of this compound in a natural source would rely on a combination of established analytical techniques.
Protocol for Isolation and Identification of Volatile Esters from a Plant Matrix
-
Sample Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, flowers, or fruits) and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue to a fine powder.
-
-
Extraction of Volatiles:
-
Employ a suitable extraction method for volatile compounds, such as headspace solid-phase microextraction (HS-SPME) or solvent extraction with a non-polar solvent like hexane or dichloromethane.
-
For solvent extraction, the powdered tissue is macerated in the solvent, followed by filtration and concentration of the extract under a gentle stream of nitrogen.
-
-
Chromatographic Separation:
-
Analyze the volatile extract using Gas Chromatography (GC) coupled with a non-polar or semi-polar capillary column to separate the individual components.
-
-
Identification and Structural Elucidation:
-
Couple the GC system to a Mass Spectrometer (MS) for the identification of separated compounds. The resulting mass spectrum of a chromatographic peak can be compared to spectral libraries (e.g., NIST, Wiley) for tentative identification.
-
Confirm the identity of this compound by comparing the retention time and mass spectrum with that of an authentic, synthesized standard.
-
For definitive structural confirmation, preparative GC can be used to isolate a pure sample of the compound for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Figure 2: General workflow for the isolation and identification of novel volatile compounds.
Chemical Synthesis of this compound
The availability of a synthetic standard is crucial for the confirmation of a putative natural product. While specific, detailed synthetic routes for this compound are not abundant in the primary literature, its synthesis can be achieved through established organic chemistry reactions. A plausible retro-synthetic analysis suggests that it can be prepared from commercially available starting materials.
Conclusion and Future Directions
The natural occurrence of this compound remains an open question. However, the documented presence of its biosynthetic precursor, 8-methyl-nonanoic acid, in various plants and microbes provides a strong impetus for its targeted investigation in these organisms. The discovery of this compound in a natural source could unveil novel bioactive properties or ecological roles, making it a person of interest for drug development, flavor chemistry, and chemical ecology.
Future research should focus on:
-
Targeted Metabolomic Profiling: Analyzing the volatile profiles of organisms known to produce 8-methyl-nonanoic acid, with a specific search for this compound.
-
Bioactivity Screening: Evaluating the synthetic compound for various biological activities, such as antimicrobial, anti-inflammatory, or insect-repellent properties, to guide the search for its natural function.
-
Enzyme Discovery and Characterization: Identifying and characterizing the desaturase and ester synthase enzymes that would be involved in its biosynthesis.
This technical guide provides a foundational framework for researchers to embark on the exciting quest to uncover the natural origins and potential applications of this compound.
References
- Kaga, H., Miura, M., and Orito, K. A facile procedure for synthesis of capsaicin. The Journal of Organic Chemistry 54, 3477-3478 (1989).
- Lindsey, K
Methodological & Application
Scalable Synthesis of Ethyl 8-methyl-8-nonenoate via Acetoacetic Ester Alkylation and Wittig Olefination
Application Note: AN-SYN-2026-042
Abstract & Application Scope
Ethyl 8-methyl-8-nonenoate (
This guide details a robust, two-stage synthetic pathway:
-
Chain Extension: Construction of the 9-carbon backbone with a penultimate ketone functionality via acetoacetic ester synthesis.
-
Terminal Functionalization: Installation of the exo-methylene group using a Wittig olefination.
Unlike direct cross-coupling strategies (e.g., Negishi or Kumada) which often suffer from functional group incompatibility or require cryogenic conditions, this route utilizes thermodynamically controlled condensation and olefination chemistry, ensuring high reproducibility and scalability in standard laboratory settings.
Retrosynthetic Analysis & Pathway
The strategy relies on disconnecting the terminal alkene to reveal a methyl ketone precursor. This ketone is accessed via the decarboxylation of a
Reaction Pathway Diagram
Figure 1: Step-wise synthetic workflow from commodity starting materials to the target alkene.
Experimental Protocols
Phase 1: Synthesis of Ethyl 8-oxononanoate
This phase constructs the carbon skeleton. We utilize the acidity of the
Reagents Required:
-
Ethyl acetoacetate (1.0 equiv)
-
Ethyl 6-bromohexanoate (1.0 equiv)
-
Sodium ethoxide (1.1 equiv, 21 wt% in ethanol)
-
Hydrochloric acid (6 M)
Step 1.1: Alkylation
-
Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Base Preparation: Charge the flask with Sodium ethoxide solution (1.1 equiv). If using solid Na, dissolve in dry EtOH first.
-
Enolate Formation: Cool to 0°C. Add Ethyl acetoacetate (1.0 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add Ethyl 6-bromohexanoate (1.0 equiv) dropwise.
-
Expert Insight: The addition must be slow to prevent localized high concentrations of the bromide, which can lead to O-alkylation side products, though C-alkylation is favored.
-
-
Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) until the bromide is consumed.
-
Workup: Remove solvent in vacuo. Resuspend residue in water and extract with diethyl ether (
). Dry organics ( ) and concentrate to yield the crude diester intermediate.
Step 1.2: Hydrolysis and Decarboxylation
The crude diester contains a
-
Hydrolysis: Suspend the crude diester in 6 M HCl (10 mL per gram of substrate).
-
Reaction: Reflux vigorously for 12 hours. Evolution of
gas indicates successful decarboxylation.-
Safety: Ensure the condenser is vented to a fume hood to manage gas evolution.
-
-
Isolation: Cool the mixture. The product, 8-oxononanoic acid , may separate as an oil or solid.[3] Extract with Dichloromethane (DCM).
-
Re-esterification: To the DCM extract (containing the acid), add Ethanol (excess) and catalytic
. Reflux for 3 hours (Fisher Esterification). -
Purification: Wash with saturated
to remove unreacted acid. Distill under reduced pressure (Kugelrohr or fractional) to obtain pure Ethyl 8-oxononanoate .
Phase 2: Wittig Methylenation
This step converts the ketone carbonyl into the terminal alkene.
Reagents Required:
-
Methyltriphenylphosphonium bromide (
, 1.2 equiv) -
Potassium tert-butoxide (
, 1.3 equiv) -
Tetrahydrofuran (THF), anhydrous
-
Ethyl 8-oxononanoate (from Phase 1)
Protocol
-
Ylide Generation:
-
In a dry 250 mL RBF under Argon, suspend
(1.2 equiv) in anhydrous THF (0.5 M concentration). -
Cool to 0°C. Add
(1.3 equiv) portion-wise. The solution will turn bright yellow, indicating the formation of the phosphorous ylide ( ). -
Stir at 0°C for 45 minutes.
-
Critical Control: Do not use n-Butyl Lithium (nBuLi) if possible;
is sufficient for non-stabilized ylides and avoids attacking the distal ester group.
-
-
Coupling:
-
Completion:
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
The yellow color usually fades as the ylide is consumed and triphenylphosphine oxide (
) precipitates.
-
-
Workup:
-
Quench with saturated
solution. -
Extract with Pentane (3
). -
Expert Insight: Use Pentane rather than Ether/DCM.
is poorly soluble in Pentane, allowing most of it to be filtered off or precipitated out, simplifying purification.
-
-
Purification:
-
Concentrate the pentane extracts.
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: 0%
5% Ethyl Acetate in Hexanes. The product is non-polar.[5] -
Target: this compound.
-
Analytical Validation
Expected Data Specifications
| Parameter | Specification | Notes |
| Appearance | Colorless, clear liquid | Yellowing indicates oxidation or residual |
| GC Purity | > 98.0% | Main impurity: cis/trans isomers if isomerization occurred (unlikely here) or unreacted ketone. |
| Yield | 65–75% (Overall) | Step 1: ~80%; Step 2: ~85%. |
NMR Characterization (Simulated)
-
NMR (400 MHz,
):-
4.68 (s, 1H,
, trans to Me) -
4.64 (s, 1H,
, cis to Me) -
4.12 (q,
, 2H, ) -
2.28 (t,
, 2H, ) -
1.98 (t,
, 2H, allylic ) -
1.71 (s, 3H, allylic
) -
1.60–1.30 (m, 8H, chain
) -
1.25 (t,
, 3H, )
-
4.68 (s, 1H,
-
Interpretation: The key diagnostic signals are the two singlets at ~4.6–4.7 ppm (terminal alkene protons) and the methyl singlet at 1.71 ppm. The disappearance of the ketone signal in
NMR (~209 ppm) confirms the Wittig success.
Troubleshooting & Optimization
-
Issue: Low Yield in Wittig Step.
-
Cause: Moisture in THF quenching the ylide.
-
Solution: Distill THF over Na/Benzophenone or use molecular sieves (3Å) activated at 300°C.
-
-
Issue: Ester Hydrolysis during Wittig.
-
Cause: Hydroxide generation if wet base is used.
-
Solution: Use fresh sublimed
.
-
-
Issue: Separation of
.-
Solution: If chromatography is difficult, triturate the crude oil with cold hexane;
will crystallize out. Filter before column.
-
References
-
Preparation of Ethyl 8-bromooctanoate (Analogous Precursor)
- Source: ChemicalBook / Vertex AI Search Results.
- Context: Describes the handling of long-chain bromo-esters and esterific
-
Wittig Reaction Protocols (General & Methylenation)
- Source: Organic Syntheses, Coll. Vol. 10, p.117 (2004); Vol. 75, p.139 (1998).
- Context: Standard protocols for methylenation of ketones using methyltriphenylphosphonium bromide.
-
Acetoacetic Ester Synthesis (General Methodology)
- Source: LibreTexts Chemistry.
- Context: Mechanism and stoichiometry for alkylation and decarboxyl
-
Ethyl 8-methylnonanoate (Saturated Analog Data)
- Source: PubChem CID 53428935.
- Context: Physical property comparisons for the 9-carbon ester chain.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 3. CN102320984B - Preparation method of (R)-3-(3-methoxy phenyl)-N,N,2-trimethylpent-3-ene-1-amine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Methyl 8-nonenoate | C10H18O2 | CID 554043 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of Tertiary Alcohols via Grignard Addition to Esters
Abstract
The transformation of esters into tertiary alcohols using Grignard reagents is a cornerstone method in medicinal chemistry for constructing quaternary carbon centers. While conceptually straightforward, the reaction's success relies on rigorous anhydrous techniques, precise stoichiometry, and thermal management. This application note provides a field-validated protocol for this transformation, emphasizing the "double-addition" mechanism. It includes advanced strategies for reagent titration (Knochel method) and emulsion-free workups, ensuring high reproducibility and yield in drug development workflows.
Mechanistic Insight & Stoichiometry
The reaction of an ester with a Grignard reagent (
The "In-Situ Ketone" Problem
-
First Addition: The first equivalent of
attacks the ester carbonyl, forming a tetrahedral intermediate.[1] -
Elimination: This intermediate collapses, expelling the alkoxide leaving group (
) to generate a ketone. -
Second Addition: The generated ketone is more electrophilic than the starting ester. Consequently, it competes for the remaining Grignard reagent immediately.
-
Result: It is impossible to stop the reaction at the ketone stage using Grignard reagents. To ensure complete conversion to the tertiary alcohol, a slight excess (>2.0 equivalents) is strictly required.
Reaction Pathway Diagram
Figure 1: Sequential addition mechanism. Note that the ketone intermediate is rarely isolated due to its high reactivity.
Strategic Planning & Safety
Solvent Selection
-
Diethyl Ether (
): Preferred for small-scale reactions. The high vapor pressure helps dissipate heat (reflux at 35°C), and magnesium salts often precipitate, driving the equilibrium. -
Tetrahydrofuran (THF): Essential for aryl chlorides or sterically hindered substrates.[2] It coordinates magnesium more strongly, increasing reagent solubility and reactivity. However, its higher boiling point (66°C) requires careful exotherm monitoring.
Safety: The Induction Period
A common failure mode is the "delayed exotherm." If the reaction does not initiate immediately, reagents accumulate. When it finally starts, a thermal runaway can occur.
-
Control: Never add the full halide charge until initiation is confirmed (turbidity, boiling, or temperature spike).
-
Mitigation: Keep an ice bath ready.[3][4][5] Ensure the condenser is efficient.
Protocol Phase 1: Reagent Quality Control (Titration)
Why this matters: Commercial Grignard reagents degrade over time. Using a degraded reagent leads to incomplete conversion (mixtures of ester, ketone, and alcohol).
Method: Knochel’s Titration (LiCl / Iodine) This method is superior to simple acid-base titration as it differentiates active Grignard from basic impurities (like Mg(OH)2).
-
Setup: Flame-dry a 10 mL vial with a stir bar under Argon.
-
Standard: Add 127 mg Iodine (
, 0.5 mmol) and dissolve in 2-3 mL of 0.5 M LiCl in anhydrous THF . The solution will be dark brown. -
Titration: Cool to 0°C. Add the Grignard reagent dropwise via a precise syringe.
-
Endpoint: The solution transitions from Dark Brown → Colorless .
-
Calculation:
Protocol Phase 2: Master Synthesis Protocol
Target: Synthesis of Triphenylmethanol from Methyl Benzoate (Exemplar) Scale: 50 mmol Ester input.
Materials
-
Magnesium Turnings: 2.4 g (100 mmol, 2.0 equiv) - Use 2.2-2.5 equiv in practice.
-
Bromobenzene: 15.7 g (100 mmol) - Reagent for generating PhMgBr.
-
Methyl Benzoate: 6.8 g (50 mmol) - Substrate.
-
Solvent: Anhydrous Diethyl Ether (approx. 100 mL total).
-
Iodine crystal: For initiation.[6]
Step-by-Step Procedure
-
Apparatus Assembly:
-
Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Flame dry the entire setup under a stream of nitrogen. Allow to cool.
-
-
Grignard Formation (In-Situ):
-
Add Mg turnings and a crystal of iodine to the flask.
-
Add 10 mL of anhydrous ether.
-
Add approx. 1 mL of Bromobenzene.
-
Observation: Look for turbidity and spontaneous boiling. If no reaction after 5 min, gently warm with a heat gun or crush a piece of Mg with a glass rod.
-
Once initiated, dilute the remaining Bromobenzene with 40 mL ether and add dropwise to maintain a gentle reflux.
-
Stir for 30 mins after addition is complete. (Solution should be dark/cloudy gray).
-
-
Ester Addition (The Critical Step):
-
Cool the Grignard solution to 0°C (Ice/Water bath). Low temperature prevents side reactions.
-
Dissolve Methyl Benzoate (50 mmol) in 20 mL anhydrous ether.
-
Add the ester solution slowly dropwise over 20-30 minutes.
-
Note: A gummy solid (magnesium alkoxide salt) often precipitates. Ensure efficient stirring.
-
After addition, remove ice bath and reflux gently for 30 minutes to drive the reaction to completion.
-
-
Quench & Work-up (Emulsion Control):
-
Cool the mixture to 0°C.
-
Hydrolysis: Slowly add Saturated Aqueous Ammonium Chloride (
) .[4][6]-
Why:
is acidic enough to protonate the alkoxide but not strong enough to dehydrate the tertiary alcohol (a common risk with ).
-
-
Emulsion Breaking: If the layers do not separate cleanly, add 10-20 mL of Saturated Rochelle’s Salt (Sodium Potassium Tartrate) solution and stir vigorously for 15 minutes. This chelates magnesium salts, clarifying the layers.
-
-
Isolation:
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of tertiary alcohols from esters.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction Initiation | Oxide layer on Mg or wet solvent. | Add a crystal of |
| Low Yield / Mix of Products | Insufficient Grignard reagent. | Use Knochel titration to verify concentration. Ensure >2.1 equivalents are used. |
| Emulsions during Workup | Magnesium salts forming a gel. | Use Rochelle's Salt (NaK Tartrate) wash.[10] Filter through Celite if solids persist.[4][7] |
| Dehydration (Alkene formation) | Acidic workup was too harsh. | Use Sat. |
| Waxy/Oily Impurities | Homocoupling (Wurtz reaction). | Add the halide slower during Grignard formation to keep local concentration low.[9] |
References
-
Mechanism & Stoichiometry
-
Standard Protocol (Triphenylmethanol)
-
Titration Method (Knochel)
-
Safety & Handling
-
American Chemical Society. Grignard Reaction Safety Summary. Retrieved from
-
-
Workup Techniques
Sources
- 1. amherst.edu [amherst.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. researchgate.net [researchgate.net]
- 9. theochem.mercer.edu [theochem.mercer.edu]
- 10. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. datapdf.com [datapdf.com]
- 13. acs.org [acs.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Esterification of 8-Methyl-8-Nonenoic Acid
Introduction: The Significance of Branched-Chain Unsaturated Esters
8-Methyl-8-nonenoic acid is a branched-chain unsaturated fatty acid. Its corresponding methyl ester, methyl 8-methyl-8-nonenoate, serves as a valuable chemical intermediate and building block in organic synthesis. The conversion of the carboxylic acid to its ester form is a critical step for various applications, including its use in the development of novel pharmaceutical agents, agrochemicals, and specialty polymers. Esterification modifies the polarity, volatility, and reactivity of the parent molecule, making it more amenable to subsequent chemical transformations and analytical characterization, particularly gas chromatography.
This guide provides a comprehensive overview of the synthesis of mthis compound via the Fischer-Speier esterification method.[1][2][3] It delves into the underlying reaction mechanism, offers a detailed experimental protocol, and outlines methods for purification and characterization, designed for researchers and professionals in chemical and pharmaceutical development.
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water.[1][4][5] The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.[5][6] This is typically accomplished by using a large excess of the alcohol (in this case, methanol) or by removing the water byproduct as it forms.[4][6]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of the carboxylic acid.[4][6] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon.[1][6] This forms a tetrahedral intermediate, an oxonium ion.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[1][4] This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[1][7]
-
Deprotonation: The protonated ester is then deprotonated (often by the conjugate base of the catalyst or another molecule of the alcohol) to yield the final ester product and regenerate the acid catalyst.[4][8]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. oit.edu [oit.edu]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Unsaturated Esters
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated esters are a broad class of organic compounds characterized by an ester functional group and at least one carbon-carbon double or triple bond within their structure. These molecules are of significant interest across various scientific disciplines, including pharmaceuticals, natural product synthesis, and materials science. Their biological activity and chemical reactivity are often intrinsically linked to their purity and isomeric form. Therefore, robust and efficient purification methods are paramount for accurate characterization and downstream applications.
High-Performance Liquid Chromatography (HPLC) stands as a powerful and versatile technique for the purification of unsaturated esters. Its high resolution, adaptability to various polarities, and scalability make it the method of choice for isolating these compounds from complex mixtures. This guide provides a detailed exploration of the principles, protocols, and optimization strategies for the successful HPLC purification of unsaturated esters.
Principles of Separation in HPLC for Unsaturated Esters
The separation of unsaturated esters by HPLC is primarily governed by their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice between normal-phase and reversed-phase chromatography is the foundational decision in method development and is dictated by the polarity of the target ester.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common mode for the purification of a wide range of moderately polar to non-polar compounds, including many unsaturated esters.[1]
-
Stationary Phase: A non-polar (hydrophobic) stationary phase, typically silica gel chemically modified with alkyl chains such as C18 (ODS), C8, or phenyl groups, is used.[2]
-
Mobile Phase: A polar mobile phase, usually a mixture of water with a miscible organic solvent like acetonitrile or methanol, is employed.[2][3]
-
Separation Mechanism: In RP-HPLC, retention is primarily driven by hydrophobic interactions between the non-polar stationary phase and the non-polar regions of the analyte. The presence of double bonds in unsaturated esters introduces a degree of polarity. As a general rule, for a given carbon chain length, an increase in the number of double bonds decreases the hydrophobicity of the ester, leading to shorter retention times.[4] The separation of cis and trans isomers is also achievable, with trans isomers generally being retained longer than their cis counterparts due to their more linear and less polar nature.[5]
Normal-Phase HPLC (NP-HPLC)
NP-HPLC is particularly well-suited for the separation of very polar or very non-polar compounds, and for separating isomers that are difficult to resolve by RP-HPLC.[1][6]
-
Stationary Phase: A polar stationary phase, such as unmodified silica, or silica bonded with polar functional groups like cyano (CN) or amino (NH2), is utilized.[2][6]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of organic solvents like hexane, isopropanol, or ethyl acetate, is used.[2][7]
-
Separation Mechanism: In NP-HPLC, polar analytes are retained more strongly on the polar stationary phase through dipole-dipole interactions and hydrogen bonding.[6][7] The elution order is generally the reverse of that in RP-HPLC, with non-polar compounds eluting first. This mode can be highly effective for separating geometric isomers and positional isomers of unsaturated esters.
Chiral HPLC
For unsaturated esters containing stereocenters, chiral HPLC is essential for the separation of enantiomers. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have proven effective for the enantioselective separation of various chiral compounds, including fatty acid derivatives.[8][9][10] The separation of regioisomers and enantiomers of monoacylglycerols of fatty acids has been successfully achieved without derivatization using specific chiral columns.[8]
Method Development and Optimization Workflow
A systematic approach to method development is crucial for achieving optimal separation. The following workflow outlines the key steps:
Figure 1: A logical workflow for HPLC method development.
Step 1 & 2: Analyte Characterization and Defining Goals
Before initiating any experimental work, it is essential to gather as much information as possible about the unsaturated ester(s) of interest.[11] This includes:
-
Polarity and Solubility: This will guide the initial choice between reversed-phase and normal-phase chromatography.
-
UV-Vis Absorbance: The presence of a chromophore will determine the suitability of a UV detector. Many unsaturated esters exhibit some UV absorbance due to the carbon-carbon double bonds, though the extinction coefficient may be low.[12]
-
Stability: Understand the pH and temperature stability of the analyte to avoid degradation during purification.
Clearly define the objectives of the purification:
-
Purity Requirements: What is the target purity level for the final product?
-
Throughput and Scale: Is this for small-scale analytical work or large-scale preparative purification? This will influence column dimensions and loading capacity.[13]
Step 3, 4 & 5: Initial Method Selection
Chromatography Mode:
-
For most non-polar to moderately polar unsaturated esters, Reversed-Phase HPLC is a good starting point.
-
For very polar or very non-polar esters, or for isomer separations, consider Normal-Phase HPLC .
-
If the ester is chiral, Chiral HPLC is necessary.
Column Selection:
-
Stationary Phase: For RP-HPLC, a C18 column is a versatile first choice. For NP-HPLC, a silica or cyano column is common.
-
Particle Size: Smaller particle sizes (e.g., <5 µm) offer higher resolution but result in higher backpressure. Larger particles are used for preparative work.
-
Column Dimensions: Analytical separations typically use columns with internal diameters of 2.1-4.6 mm and lengths of 50-250 mm. Preparative columns have larger dimensions to accommodate higher sample loads.
Detector Selection:
-
UV-Vis Detector: This is the most common detector. The wavelength should be set to the absorbance maximum of the ester. If the ester lacks a strong chromophore, detection at lower wavelengths (e.g., 200-220 nm) may be possible, but be mindful of potential mobile phase interference.[14]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are "universal" detectors that do not require the analyte to have a chromophore, making them suitable for a wide range of lipids.[15]
-
Mass Spectrometry (MS): Provides mass information, which is invaluable for peak identification and purity assessment. Atmospheric Pressure Chemical Ionization (APCI) is often used for the analysis of less polar compounds like esters.[16][17]
Step 6 & 7: Mobile Phase and Parameter Optimization
Mobile Phase Optimization:
-
Solvent Selection: In RP-HPLC, acetonitrile generally provides better resolution and lower backpressure than methanol. In NP-HPLC, common mobile phases are mixtures of hexane with isopropanol or ethyl acetate.[3]
-
Isocratic vs. Gradient Elution: For simple mixtures, an isocratic elution (constant mobile phase composition) may be sufficient. For complex mixtures with a wide range of polarities, a gradient elution (changing mobile phase composition over time) is necessary to achieve good resolution for all components in a reasonable time.[18]
-
Additives: For acidic or basic analytes, buffering the mobile phase can improve peak shape.
Parameter Fine-Tuning:
-
Flow Rate: A lower flow rate generally improves resolution but increases run time.
-
Temperature: Increasing the column temperature can decrease viscosity (and thus backpressure) and may improve peak shape and selectivity. However, ensure the analyte is stable at the chosen temperature.
Step 8: Method Validation
Once an optimized method is developed, it should be validated for its intended purpose. This may involve assessing its robustness (insensitivity to small variations in method parameters) and reproducibility.
Detailed Protocols
Protocol 1: General Reversed-Phase HPLC Purification of an Unsaturated Ester
This protocol provides a starting point for the purification of a moderately non-polar unsaturated ester.
1. Sample Preparation: a. Dissolve the crude sample in a solvent that is compatible with the mobile phase and ensures complete dissolution. Whenever possible, dissolve the sample in the initial mobile phase.[19] b. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
2. HPLC System Preparation: a. Prime all solvent lines to remove any air bubbles.[20] b. Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes, or until a stable baseline is achieved.[3]
3. Chromatographic Conditions:
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: Start with a composition that provides good retention of the target compound (e.g., 60% B). Increase the percentage of B over 20-30 minutes to elute the compound. A typical gradient might be:
- 0-5 min: 60% B
- 5-25 min: 60% to 95% B (linear gradient)
- 25-30 min: 95% B (hold)
- 30.1-35 min: 60% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at an appropriate wavelength (e.g., 210 nm)
- Injection Volume: 10-100 µL, depending on the sample concentration and column loading capacity.
4. Fraction Collection: a. Collect fractions corresponding to the peak of interest. Automated fraction collectors can be programmed based on retention time or detector signal.
5. Post-Purification Analysis: a. Analyze the collected fractions by analytical HPLC to confirm purity. b. Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation).
Protocol 2: General Normal-Phase HPLC Purification of Unsaturated Ester Isomers
This protocol is suitable for separating geometric or positional isomers that are difficult to resolve by RP-HPLC.
1. Sample Preparation: a. Dissolve the sample in a non-polar solvent, preferably the initial mobile phase (e.g., hexane). b. Filter the sample through a 0.22 or 0.45 µm syringe filter.
2. HPLC System Preparation: a. Ensure the HPLC system is thoroughly flushed and free of any polar solvents from previous runs. b. Equilibrate the silica column with the mobile phase until a stable baseline is achieved.
3. Chromatographic Conditions:
- Column: Silica, 5 µm, 4.6 x 250 mm
- Mobile Phase: A mixture of hexane and a more polar modifier like isopropanol or ethyl acetate. A typical starting point is 98:2 (v/v) hexane:isopropanol. The percentage of the polar modifier can be adjusted to optimize selectivity.
- Elution: Isocratic elution is often used in NP-HPLC for isomer separations.
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection: UV at an appropriate wavelength
- Injection Volume: 10-100 µL
4. Fraction Collection and Post-Purification: a. Follow the same procedures as described in Protocol 1 for fraction collection and analysis.
Quantitative Data Summary
The following table provides a general guide for selecting starting conditions for the HPLC purification of different types of unsaturated esters. These are representative and will require optimization for specific applications.
| Analyte Type | Chromatographic Mode | Stationary Phase | Mobile Phase System | Elution Mode |
| Fatty Acid Methyl Esters (FAMEs) | Reversed-Phase | C18 | Acetonitrile/Water | Gradient |
| Mono-, Di-, Triglycerides | Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water | Gradient |
| Geometric Isomers (cis/trans) | Normal-Phase or Reversed-Phase with specific columns | Silica or Silver-ion impregnated | Hexane/Isopropanol (NP) or Acetonitrile (RP) | Isocratic |
| Chiral Unsaturated Esters | Chiral | Polysaccharide-based (e.g., Amylose, Cellulose) | Hexane/Isopropanol | Isocratic |
| Highly Polar Unsaturated Esters | Normal-Phase | Silica or Diol | Hexane/Ethyl Acetate/Isopropanol | Gradient or Isocratic |
Troubleshooting Common HPLC Problems
Even with a well-developed method, issues can arise. A systematic approach to troubleshooting is key.
Figure 2: A troubleshooting guide for common HPLC problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with silanol groups on the stationary phase.[21]- Column overload.- Mismatch between sample solvent and mobile phase. | - Use a high-purity, end-capped column.- Adjust mobile phase pH to suppress silanol ionization.[21]- Reduce the injected sample mass.- Dissolve the sample in the mobile phase.[20] |
| High Backpressure | - Clogged column frit or in-line filter.[20]- Blockage in tubing or injector.- Buffer precipitation in the mobile phase. | - Reverse flush the column (disconnect from detector).- Replace the in-line filter and guard column.- Ensure mobile phase components are fully miscible and filter buffers.[21] |
| Pressure Fluctuations | - Air bubbles in the pump or detector.[20]- Leaking pump seals or fittings.- Faulty check valves. | - Degas the mobile phase.- Prime the pump thoroughly.- Check for leaks and tighten fittings.- Clean or replace pump seals and check valves.[22] |
| Ghost Peaks | - Contaminants in the mobile phase or from previous injections.- Late eluting peaks from a previous run. | - Use high-purity solvents.- Run a blank gradient to identify the source of contamination.- Ensure the column is properly flushed and re-equilibrated between runs.[21] |
| Retention Time Drift | - Changes in mobile phase composition.- Column temperature fluctuations.- Column degradation or contamination. | - Prepare fresh mobile phase daily.- Use a column oven to maintain a constant temperature.[22]- Flush the column with a strong solvent or replace if necessary.[22] |
Conclusion
The successful HPLC purification of unsaturated esters is a critical step in many research and development endeavors. By understanding the fundamental principles of chromatographic separation and adopting a systematic approach to method development, researchers can achieve high-purity compounds suitable for the most demanding applications. This guide provides a comprehensive framework, from initial method selection to detailed protocols and troubleshooting, to empower scientists in their purification challenges. The versatility of HPLC, with its various modes and optimization parameters, ensures that a robust method can be developed for virtually any unsaturated ester.
References
- Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chrom
- Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC. PubMed.
- The Reversed-Phase HPLC Behavior of Retinyl Esters. Taylor & Francis Online.
- The Chromatographic Resolution of Chiral Lipids. AOCS.
- Method Development Guide. HPLC.
- Reversed-phase high-performance liquid chromatography purification of methyl esters of C-16-C-28 polyunsaturated fatty acids in microalgae, including octacosaoctaenoic acid [28 : 8(n-3)].
- Reversed-Phase Medium-Pressure Liquid Chromatography Purification of Omega-3 Fatty Acid Ethyl Esters Using AQ-C18. MDPI.
- Reversed-phase HPLC separation of fatty acid methyl esters including...
- Normal Phase HPLC Columns. Phenomenex.
- Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
- Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific.
- Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS 2 with Acetonitrile In-Source Derivatiz
- Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf.
- HPLC Troubleshooting Guide.
- HPLC analysis. Cyberlipid.
- Ester distribution on HPLC.
- HPLC Troubleshooting Guide. Shimadzu.
- Method development & optimiz
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. PubMed.
- HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
- Analysis of fatty acids using high-performance liquid chromatography with charged aerosol detection.
- Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
- Lipid analysis via HPLC with a charged aerosol detector.
- HPLC Method Development. YouTube.
- Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy f
- HPLC Separation Modes - Stationary Phase in HPLC.
- Application Note: HPLC Separation of 3-Hydroxy F
- Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent. Semantic Scholar.
- HPLC purification protocol for hydroxy esters. Benchchem.
- A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes. PubMed.
- Introduction to HPLC - Lecture 5: Normal Phase Chrom
- (PDF) HPLC separation of some unsaturated and saturated fatty acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hawach.com [hawach.com]
- 3. hplc.eu [hplc.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. Preparative separation of cis- and trans-isomers of unsaturated fatty acid methyl esters contained in edible oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Separation of regioisomers and enantiomers of underivatized saturated and unsaturated fatty acid monoacylglycerols using enantioselective HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aocs.org [aocs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Ester distribution on HPLC - Chromatography Forum [chromforum.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmtech.com [pharmtech.com]
- 19. HPLC故障排除指南 [sigmaaldrich.com]
- 20. mastelf.com [mastelf.com]
- 21. hplc.eu [hplc.eu]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Application Note: Chemical Ecology of Branched Esters
Synthesis, Analysis, and Behavioral Assays in Pest Management
Introduction: The "Branched" Advantage
Branched esters—specifically those featuring methyl-branching on the acyl or alkyl chain (e.g., 2-methylbutanoates, isopropyl esters)—occupy a critical niche in chemical ecology. Unlike linear fatty acid derivatives, branching introduces two pivotal properties:
-
Volatility Modulation: Branching lowers boiling points relative to molecular weight, facilitating rapid airborne transmission.
-
Stereochemical Information: The introduction of chiral centers (e.g., at the C2 or C3 position) creates enantiomeric pairs that serve as high-fidelity "lock-and-key" signals.
For example, the aggregation pheromones of stored-product pests like the Lesser Grain Borer (Rhyzopertha dominica) and powder-post beetles (Lyctus spp.) rely on specific chiral branched esters. In fruit crops, esters derived from branched-chain amino acids (BCAAs) like isoleucine are key host-location cues for frugivorous insects.
This guide details the workflow for synthesizing chiral branched esters, detecting them via electrophysiology, and validating their activity in behavioral assays.
Module A: Chemo-Enzymatic Synthesis
Objective: Produce optically pure branched esters for bioassays. Challenge: Chemical synthesis often yields racemates. Insects frequently discriminate between enantiomers (e.g., (S)-form attracts, (R)-form repels). Solution: Lipase-catalyzed Kinetic Resolution (KR).[1]
Protocol 1: Lipase-Catalyzed Kinetic Resolution of 2-Methylalkanoates
This protocol uses Candida antarctica Lipase B (CAL-B) to resolve racemic branched alcohols or acids.
Reagents:
-
Racemic 2-methylbutanol (or target branched substrate).
-
Vinyl acetate (Acyl donor).
-
Immobilized CAL-B (Novozym 435).
-
Solvent: Hexane or MTBE (Anhydrous).
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10 mmol of racemic substrate in 50 mL of anhydrous hexane.
-
Acyl Donor Addition: Add 30 mmol of vinyl acetate (excess drives equilibrium via tautomerization of the vinyl alcohol byproduct).
-
Enzyme Initiation: Add 100 mg of Novozym 435. Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor conversion via GC-FID every 2 hours.
-
Termination: Stop reaction at ~50% conversion (theoretical maximum for KR) by filtering off the enzyme.
-
Separation: Separate the formed (R)-ester from the unreacted (S)-alcohol using flash column chromatography (Silica gel; Hexane:EtOAc gradient).
-
Validation: Determine Enantiomeric Excess (% ee) using a Chiral GC column (e.g., Cyclodex-B).
Figure 1: Chemo-Enzymatic Synthesis Workflow
Caption: Kinetic resolution pathway for isolating chiral branched esters using lipase biocatalysis.
Module B: Analytical Profiling (GC-EAD)
Objective: Identify which specific esters in a complex natural extract trigger an olfactory response. Method: Gas Chromatography-Electroantennographic Detection (GC-EAD).[2]
Protocol 2: Coupled GC-EAD Analysis
This system splits the GC effluent: half goes to a Flame Ionization Detector (FID) for chemical identification, and half goes to a mounted insect antenna (EAD) to measure biological depolarization.
Equipment:
-
GC System (Agilent 7890 or equivalent) with FID.
-
EAD Amplifier (Syntech IDAC).
-
Micromanipulators and Ag/AgCl electrodes.
Step-by-Step Methodology:
-
Antenna Preparation: Carefully excise the antenna of the target insect. Cut the tip and base. Mount between two saline-filled glass capillary electrodes connected to the pre-amplifier.
-
Signal Verification: Puff a known standard (e.g., Hexanol) over the antenna. A depolarization >1 mV confirms viability.
-
Sample Injection: Inject 1 µL of the ester extract (splitless mode, 250°C).
-
Separation: Use a polar column (e.g., DB-Wax) to separate isomeric esters.
-
Effluent Splitting: The column effluent enters a Y-splitter.
-
Path A (FID): Chemical signal recording.
-
Path B (EAD): Effluent mixes with a humidified air stream (300 mL/min) directed at the antenna.
-
-
Data Correlation: Overlay the FID and EAD traces. A peak on the EAD trace that aligns with an FID peak indicates a bioactive semiochemical.
Table 1: Typical GC-EAD Response Data (Hypothetical Drosophila Model)
| Retention Time (min) | Compound Identity | Kovats Index (RI) | EAD Response (mV) | Biological Status |
| 12.4 | Ethyl acetate | 605 | 0.1 (Noise) | Inactive |
| 14.8 | Methyl 2-methylbutanoate | 840 | 2.5 | Active (Major) |
| 15.2 | Ethyl 2-methylbutanoate | 865 | 1.2 | Active (Minor) |
| 18.1 | 2-Phenylethanol | 1110 | 0.2 | Inactive |
Figure 2: GC-EAD Signal Processing Logic
Caption: Dual-channel detection system correlating chemical structure (FID) with biological activity (EAD).
Module C: Behavioral Application (Y-Tube Olfactometer)
Objective: Validate if the bioactive ester acts as an attractant or repellent.[3] System: Y-Tube Olfactometer (Choice Test).
Protocol 3: Binary Choice Bioassay
Setup: A Y-shaped glass tube where an insect walks upwind and chooses between two airstreams: one carrying the test ester, the other a solvent control.
Step-by-Step Methodology:
-
Airflow Management: Connect a vacuum line to the base of the Y-tube. Connect activated-charcoal-filtered air inputs to the two arms. Set flow rate to 0.5 L/min (laminar flow).
-
Stimulus Application:
-
Arm A (Treatment): Apply 10 µL of synthesized branched ester (10 ng/µL) to a filter paper strip.
-
Arm B (Control): Apply 10 µL of pure solvent (Hexane) to a filter paper strip.
-
-
Acclimatization: Place the insect (starved for 4 hours) at the entrance of the Y-tube stem. Allow 2 minutes for acclimatization.
-
Recording:
-
Choice: Insect crosses a decision line (3 cm up an arm) and stays for >15 seconds.
-
No Choice: Insect remains in the stem for >5 minutes.
-
-
Replication: Test n=30 insects. Rotate the Y-tube 180° every 5 insects to rule out lighting/spatial bias.
-
Statistical Analysis: Use a Chi-square (
) test to determine significance against a 50:50 null hypothesis.
Figure 3: Y-Tube Decision Logic
Caption: Decision tree for scoring insect behavioral responses in a binary choice olfactometer.
References
- Mori, K. (2014). Chemical Synthesis of Hormones, Pheromones and Other Bioregulators. Wiley. (Authoritative source on chiral pheromone synthesis).
-
Moats, R. A., Bartelt, R. J., et al. (1987).[5] "Ester and ketone components of aggregation pheromone of Drosophila hydei". Journal of Chemical Ecology, 13(3), 451-462.[5] Link
-
El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. (Standard database for insect volatiles). Link
- Zhang, Q. H., & Schneidmiller, R. G. (2015). "Bioassay Methods for Semiochemicals". In: Biopesticides Handbook. CRC Press.
-
Ghanya, N. A., et al. (2025). "Optimized method for analyzing volatile compounds in edible yeast using headspace SPME-GC-MS". Microbial Biotechnology. Link
Sources
- 1. Chiral ester synthesis by transesterification [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sigmascientificllc.com [sigmascientificllc.com]
- 5. Ester and ketone components of aggregation pheromone ofDrosophila hydei (Diptera: Drosophilidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 8-methyl-8-nonenoate
Welcome to the technical support center for the synthesis of Ethyl 8-methyl-8-nonenoate. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this compound. We will delve into the common challenges encountered during its synthesis, primarily via the Wittig reaction, and provide field-proven insights and detailed protocols to overcome them. Our approach is grounded in explaining the causality behind experimental choices to empower you to troubleshoot and optimize your specific setup effectively.
Core Synthesis Strategy: The Wittig Reaction
The most direct and reliable method for synthesizing this compound is the Wittig reaction. This Nobel Prize-winning transformation is unparalleled for its ability to form a carbon-carbon double bond at a specific location by reacting a phosphorus ylide with a carbonyl compound.[1][2]
For our target molecule, retrosynthetic analysis points to one optimal disconnection: reacting Ethyl 8-oxononanoate with an isopropylidene ylide . This approach utilizes a reactive, non-stabilized ylide with an aldehyde, which is a highly favorable pairing for the Wittig reaction.[3]
Retrosynthetic Analysis
Caption: Retrosynthesis of the target molecule via the Wittig reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and a clear course of action.
Q1: My reaction has a very low conversion rate, or I'm recovering only starting materials. What's going wrong?
A1: Low or no conversion in a Wittig reaction typically points to a problem with the ylide formation or the reactivity of the carbonyl compound.
-
Cause A: Ineffective Ylide Generation. The isopropylidene ylide is non-stabilized and requires a very strong base for its formation from the corresponding phosphonium salt.[1][2]
-
The Chemistry: The proton on the carbon adjacent to the positively charged phosphorus is acidic, but not acidic enough to be removed by weaker bases. A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to ensure complete deprotonation and formation of the bright red/orange ylide.
-
Solution:
-
Ensure Anhydrous Conditions: Wittig ylides are strong bases and are readily protonated and destroyed by water or alcohols.[2][4] Ensure your solvent (typically THF or diethyl ether) is anhydrous and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Verify Base Strength & Quality: Use a freshly titrated or newly purchased strong base like n-BuLi. If using NaH, ensure it is a fresh dispersion, washed with dry hexane to remove mineral oil.
-
Check Phosphonium Salt: Ensure your Isopropyltriphenylphosphonium iodide is dry and pure. It can be dried under a high vacuum before use.
-
-
-
Cause B: Impure Aldehyde. The starting material, Ethyl 8-oxononanoate, can be a source of problems.
-
The Chemistry: Aldehydes are prone to oxidation to carboxylic acids or polymerization upon storage. If the aldehyde has degraded, there is less substrate for the ylide to react with.
-
Solution:
-
Purify the Aldehyde: Purify the Ethyl 8-oxononanoate by column chromatography or distillation immediately before use.
-
Confirm Identity: Verify the purity and identity of your aldehyde via ¹H NMR and IR spectroscopy.
-
-
Q2: I've formed the product, but my isolated yield is poor after purification. How can I improve it?
A2: This is the most common challenge in Wittig reactions and is almost always due to the difficulty of separating the desired alkene from the triphenylphosphine oxide (Ph₃PO) byproduct.
-
Cause: Co-elution with Triphenylphosphine Oxide (Ph₃PO).
-
The Chemistry: Ph₃PO is a highly polar, crystalline solid that is generated in a 1:1 stoichiometric ratio with your product. Its polarity is often very similar to that of moderately polar organic products, causing them to co-elute during standard silica gel chromatography.
-
Solution 1: Optimized Column Chromatography.
-
Use a less polar solvent system. Start with a very non-polar mobile phase (e.g., pure hexane) and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient is key.
-
Dry-loading the crude sample onto silica can sometimes improve separation compared to wet-loading in a polar solvent.
-
-
Solution 2: Crystallization.
-
If your product is an oil (as this compound is), you can sometimes precipitate the Ph₃PO byproduct. After the workup, concentrate the crude material and dissolve it in a minimal amount of a solvent mixture like diethyl ether/hexane. Cool the solution to 0 °C or -20 °C. Ph₃PO is often less soluble and will crystallize out, allowing it to be removed by filtration.
-
-
Solution 3: Conversion of Ph₃PO.
-
This advanced technique involves converting Ph₃PO into a more easily separable derivative. For example, reacting the crude mixture with MgBr₂ can form a Ph₃PO-MgBr₂ complex that is insoluble in certain organic solvents.
-
-
Q3: My final product contains isomers or other unexpected impurities. Why?
A3: While the target molecule does not have E/Z isomers, side reactions can still occur.
-
Cause A: Isomerization of the Double Bond.
-
The Chemistry: Although unlikely under standard Wittig conditions, traces of strong base in the workup or subsequent steps could potentially catalyze the isomerization of the terminal double bond to a more stable internal position.
-
Solution: Ensure the reaction is thoroughly quenched with a mild proton source (like saturated NH₄Cl solution) before extraction. Avoid any strong acid or base treatments during purification.
-
-
Cause B: Aldol Condensation of the Aldehyde.
-
The Chemistry: If the ylide is generated and added too slowly, or if there is an excess of unreacted aldehyde in the presence of a base (even the ylide itself is basic), the aldehyde can undergo self-condensation.
-
Solution: Add the aldehyde solution dropwise to the pre-formed, cold (typically -78 °C to 0 °C) solution of the ylide. This ensures the ylide is always in excess relative to the aldehyde, promoting the Wittig reaction over the aldol side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for generating the isopropylidene ylide?
A1: For non-stabilized ylides derived from simple alkyl halides, n-Butyllithium (n-BuLi) is generally the most effective and reliable base.[1] It is extremely strong, ensuring rapid and complete deprotonation, and the resulting lithium salts can sometimes influence the reaction pathway favorably.[3][5] Sodium hydride (NaH) is a viable, safer alternative, but the reaction to form the ylide can be slower as it is a heterogeneous reaction.
Q2: How do I prepare the necessary starting materials if they are not commercially available?
A2: Both the phosphonium salt and the aldehyde can be synthesized through straightforward, well-established procedures.
-
For Isopropyltriphenylphosphonium Iodide: This salt is formed via an S_N2 reaction between triphenylphosphine and 2-iodopropane.[2] Since this involves a secondary halide, the reaction may require heating to proceed at a reasonable rate. See Protocol 1 for a detailed method.
-
For Ethyl 8-oxononanoate: A reliable method is the oxidation of the corresponding primary alcohol, Ethyl 8-hydroxynonanoate. Mild oxidation conditions, such as the Swern oxidation or using Dess-Martin periodinane, are ideal as they minimize over-oxidation to the carboxylic acid.
Q3: Are there any alternatives to the Wittig reaction for this synthesis?
A3: Yes, other olefination reactions exist. The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative. It uses a phosphonate ester instead of a phosphonium salt. A key advantage of the HWE reaction is that its byproduct, a phosphate ester, is water-soluble and easily removed during aqueous workup, which elegantly solves the Ph₃PO separation problem. However, preparing the required phosphonate can be an extra step. For this specific transformation, the Tebbe or Petasis reagents could also be used, but they are often more expensive and sensitive.
Experimental Protocols & Workflows
Overall Synthesis Workflow
Caption: General workflow for the Wittig synthesis of this compound.
Protocol 1: Synthesis of Isopropyltriphenylphosphonium Iodide
| Reagent | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equiv. |
| Triphenylphosphine | 262.29 | 26.23 g | 100 | 1.0 |
| 2-Iodopropane | 169.99 | 20.4 g | 120 | 1.2 |
| Toluene | - | 150 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine and toluene.
-
Add the 2-iodopropane to the stirring solution.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. A white precipitate will form as the reaction progresses.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath for 30 minutes.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 50 mL).
-
Dry the resulting white powder under high vacuum to yield Isopropyltriphenylphosphonium iodide.
Protocol 2: Wittig Olefination
| Reagent | Mol. Wt. ( g/mol ) | Amount Used | Moles (mmol) | Equiv. |
| Isopropyltriphenylphosphonium Iodide | 432.28 | 4.76 g | 11.0 | 1.1 |
| Anhydrous THF | - | 80 mL | - | - |
| n-BuLi (1.6 M in hexanes) | - | 6.9 mL | 11.0 | 1.1 |
| Ethyl 8-oxononanoate | 186.25 | 1.86 g | 10.0 | 1.0 |
Procedure:
-
Add the Isopropyltriphenylphosphonium iodide to a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add 50 mL of anhydrous THF via syringe and stir to suspend the salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the n-BuLi solution dropwise via syringe over 10 minutes. The solution will turn a deep orange/red color, indicating ylide formation.
-
Allow the solution to stir at 0 °C for 1 hour.
-
Dissolve the Ethyl 8-oxononanoate in 30 mL of anhydrous THF and add it dropwise to the cold ylide solution over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture overnight (12-16 hours). The color will fade as the ylide is consumed.
-
Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of 50 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography, eluting with a gradient of 1% to 5% ethyl acetate in hexane to afford the pure product.
References
-
Oreate AI Blog. (2026). Research on Wittig Reagents and Their Applications in Organic Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN113087623A - Synthesis method of 8-bromoethyl octanoate.
-
Master Organic Chemistry. (2018). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved from [Link]
-
Chad's Prep. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Wittig Reaction. Harvard University. Retrieved from [Link]
-
El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry, 72(14), 5244–5259. Available from [Link]
-
PrepChem. (n.d.). Preparation of isopropyl iodide. Retrieved from [Link]
-
Robiette, R., et al. (2006). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society, 128(7), 2394–2405. Available from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Scaling Up Ethyl 8-methyl-8-nonenoate
Topic: Process Chemistry & Scale-Up Support
Document ID: TSC-SYN-089 Status: Active / Level 3 Support Audience: Process Chemists, Scale-up Engineers
Executive Summary & Compound Dashboard
Welcome to the Technical Support Center for Ethyl 8-methyl-8-nonenoate synthesis. This guide addresses the specific challenges of scaling this molecule from gram-scale discovery to kilogram-scale pilot production.
The primary synthesis route covered here is the Wittig Methylenation of Ethyl 8-oxononanoate. This route is selected for its high regioselectivity for the terminal alkene, though it presents significant solids-handling challenges (Triphenylphosphine oxide) at scale.
Compound Specifications
| Property | Value | Notes |
| IUPAC Name | Ethyl 8-methylnon-8-enoate | |
| CAS Registry | 50607-65-3 (Generic/Related) | Verify specific isomer registry |
| Molecular Formula | C₁₂H₂₂O₂ | |
| Molecular Weight | 198.30 g/mol | |
| Boiling Point | ~105-110 °C @ 5 mmHg | Vacuum distillation required |
| Key Impurity | Ethyl 8-methyl-7-nonenoate | Isomerization product (Internal Alkene) |
Process Workflow Visualization
The following diagram outlines the critical path for the scale-up, highlighting decision nodes where process failure is most common.
Figure 1: Critical Process Flow for Wittig Methylenation Scale-Up. Note the emphasis on solvent swapping (Step 3) to facilitate Triphenylphosphine Oxide (TPPO) removal.
Phase 1: Reagent Preparation & Ylide Generation
Core Issue: The quality of the ylide determines the conversion rate. Moisture is the enemy.
Q: My ylide solution is turning a pale yellow instead of the expected deep canary yellow. Is this a problem?
A: Yes. Stop immediately.
-
Diagnosis: A pale color indicates incomplete deprotonation of the phosphonium salt (Methyltriphenylphosphonium bromide). The deep canary yellow color is characteristic of the active phosphorous ylide.
-
Root Cause:
-
Moisture: The base (e.g., Potassium tert-butoxide, KOtBu) may be partially hydrolyzed. KOtBu is extremely hygroscopic.
-
Solvent Quality: THF must be anhydrous (<50 ppm water).
-
-
Corrective Action:
-
Test your THF with a Karl Fischer titrator.
-
Use a fresh bottle of KOtBu (sublimed grade preferred for scale-up).
-
Protocol Adjustment: If scaling up (>1 kg), consider switching from KOtBu to NaHMDS (Sodium bis(trimethylsilyl)amide) in THF. NaHMDS is more soluble and easier to handle in large reactors, though more expensive.
-
Q: Can I use Sodium Hydride (NaH) instead of KOtBu to save costs?
A: Technically yes, but not recommended for this specific scale-up.
-
Reasoning:
-
Safety: NaH generates hydrogen gas (
), which poses a significant explosion hazard at scale. Venting requirements become stringent. -
Kinetics: NaH requires heating (DMSO/THF mixtures) to depolymerize and react effectively with the phosphonium salt. This heating step can degrade the sensitive ester moiety if not cooled back down perfectly before addition.
-
Recommendation: Stick to KOtBu or NaHMDS for a homogeneous, gas-free deprotonation at low temperatures.
-
Phase 2: Reaction & Exotherm Control
Core Issue: Preventing side reactions (Claisen condensation of the ester) and controlling heat.
Q: I am seeing a significant amount of "dimer" impurity (MW ~370). What is happening?
A: You are experiencing Claisen Self-Condensation.
-
Mechanism: The base (ylide or excess KOtBu) is deprotonating the alpha-position of your ester group (Ethyl 8-oxononanoate) instead of reacting with the ketone. The resulting enolate attacks another ester molecule.
-
Troubleshooting Protocol:
-
Inverse Addition: Do not add the base to the keto-ester. Instead, generate the ylide fully (verify yellow color), cool it to -10°C , and then slowly add the keto-ester to the ylide.
-
Temperature: Maintain the internal temperature below 0°C during addition.
-
Stoichiometry: Ensure you do not have a large excess of base. Use 1.05 equivalents of Ylide relative to the ketone.
-
Q: The reaction stalls at 80% conversion. Should I add more base?
A: Proceed with caution.
-
Risk: Adding fresh base to a mixture containing the product ester risks hydrolysis or condensation (as described above).
-
Better Approach:
-
Add a small aliquot of pre-formed ylide solution. Never add solid base directly to the reaction mixture at this stage.
-
Check stirring efficiency. As Triphenylphosphine oxide (TPPO) begins to form, the slurry can become thick, limiting mass transfer. Increase impeller speed or switch to a high-torque overhead stirrer.
-
Phase 3: Work-up & Purification (The "TPPO Nightmare")
Core Issue: Removing Triphenylphosphine oxide (TPPO) is the hardest part of scaling a Wittig reaction. Chromatography is not viable for multi-kilogram batches.
Q: My crude oil is solidifying into a gummy mess. How do I filter this?
A: You need a Solvent Swap Strategy.
-
The Problem: TPPO is soluble in THF (the reaction solvent) but insoluble in non-polar alkanes. If you just evaporate the THF, the TPPO and product form an inseparable sludge.
-
The "Precipitation" Protocol:
-
Quench: Quench the reaction with saturated
and separate the organic layer. -
Concentrate: Remove the THF via rotary evaporation (or reactor distillation) until you have a concentrated oil. Do not dry completely.
-
Trituration: Add cold Heptane (ratio: 5L Heptane per 1kg theoretical TPPO).
-
Aging: Stir the heptane slurry for 2-4 hours at 0°C. The TPPO will crystallize out as a white solid.
-
Filtration: Filter through a sintered glass funnel (or Nutsche filter). Wash the cake with cold heptane. The filtrate contains your product; the solid is waste TPPO.
-
Q: Distillation is yielding a mixture of isomers. How do I separate the 8-methyl-8-nonenoate (terminal) from the 8-methyl-7-nonenoate (internal)?
A: Distillation alone may fail if the boiling point difference is <2°C.
-
Prevention is Key: Isomerization usually happens during the reaction or workup due to acid catalysis. Ensure your quench was fully neutralized.
-
Purification Strategy:
-
Silver Nitrate Impregnated Silica: If you must separate isomers, standard silica gel won't work. Use
-impregnated silica. The silver coordinates more strongly to the terminal alkene, altering the retention time. -
Precision Distillation: Use a spinning band distillation column or a packed column with >20 theoretical plates.
-
Data Check:
-
Terminal Alkene (Target):
4.6-4.7 ppm (2H, singlet-like). -
Internal Alkene (Impurity):
5.1 ppm (1H, triplet).
-
-
Safety & Compliance
| Hazard Class | Chemical | Risk Mitigation |
| Pyrophoric/Flammable | KOtBu / NaHMDS | Handle under inert atmosphere ( |
| Toxic/Corrosive | Methyl Bromide (precursor) | If making the salt in-house: MeBr is a gas and neurotoxin. Buy the salt (Methyltriphenylphosphonium bromide) pre-made to avoid handling MeBr gas. |
| Sensitizer | Acrylates/Esters | Use double gloving (Nitrile). High potency potential for functionalized esters. |
References
-
Wittig Reaction Mechanism & Scale-up
- Pompeo, M., et al. (2013). "Scalable Synthesis of Olefins via a Wittig Reaction." Organic Process Research & Development.
-
Synthesis of Methyl/Ethyl Nonenoate Derivatives
-
PubChem Compound Summary for Ethyl 8-methylnon-6-enoate (Isomer data for comparison).
-
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Disclaimer: This guide is for research and development purposes only. All scale-up activities must be reviewed by your facility's EHS (Environment, Health, and Safety) department.
Sources
Technical Support Center: Troubleshooting Low Yield in Esterification
The following technical guide is structured as a Tier-3 Support Knowledge Base for organic chemists. It prioritizes mechanistic causality and actionable correction over generic advice.
Ticket Subject: Optimization of Esterification Yields (Fischer, Steglich, Yamaguchi) Assigned Specialist: Senior Application Scientist Status: Open
Diagnostic Triage: Select Your Protocol
Before troubleshooting, identify the mechanistic bottleneck. Use the decision matrix below to verify if you are applying the correct method for your substrate's steric and electronic profile.
Figure 1: Decision matrix for selecting the appropriate esterification protocol based on substrate steric hindrance and acid sensitivity.
Fischer Esterification: The Equilibrium Trap
User Query: "My reaction has stalled at ~65% conversion. Adding more acid catalyst isn't helping."
Root Cause: Fischer esterification is an equilibrium-limited process (
Technical Solution: You must drive the equilibrium to the right by removing one product (water) or using a reactant in vast excess.[1][2]
Protocol A: Azeotropic Water Removal (Dean-Stark)
Objective: Continuously remove water to achieve
-
Solvent Selection: Choose a solvent that forms a low-boiling azeotrope with water and is less dense than water (to separate in the trap).
-
Setup: Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap arm with your chosen solvent before heating.
-
Execution: Reflux vigorously. Water droplets will collect at the bottom of the trap.[2][3]
-
Endpoint: Reaction is complete when water accumulation in the trap ceases (measure volume vs. theoretical yield).
Data Table 1: Common Azeotropic Solvents for Water Removal
| Solvent | Boiling Point (°C) | Azeotrope BP w/ H₂O (°C) | % Water in Azeotrope | Notes |
| Dichloromethane | 40 | 38.1 | 1.5% | Inefficient. Use only for temp-sensitive substrates. |
| Benzene | 80 | 69.3 | 8.9% | Classic standard. Carcinogenic. |
| Toluene | 110 | 85.0 | 20.2% | Recommended. High water capacity; good separation. |
| Xylenes | 140 | 94.5 | 40.0% | High Temp. Use for unreactive substrates. |
Self-Validating Checkpoint:
-
Visual: Is the solvent in the trap cloudy? (Good, indicates water separation). Is the layer growing?
-
Stoichiometry: If you cannot use a Dean-Stark (e.g., small scale), use the alcohol as the solvent (10-20 equivalents) to push Le Chatelier's principle.
Steglich Esterification: The N-Acylurea Dead-End
User Query: "I see a white precipitate, but my yield is <20%. The product spot on TLC is faint, and there's a new byproduct spot."
Root Cause: The formation of the unreactive
Figure 2: Kinetic competition in Steglich Esterification. Pathway A (Green) is desired; Pathway B (Red) is the failure mode.
Technical Solution: You must accelerate the attack of the alcohol to outcompete the rearrangement. This requires DMAP (4-Dimethylaminopyridine) acting as an acyl-transfer catalyst.[4][5]
Protocol B: Optimized Steglich Procedure
Objective: Minimize
-
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Alcohol (1.0 - 1.2 equiv)
-
DCC or EDC (1.1 - 1.5 equiv)
-
DMAP (0.1 - 0.5 equiv) - Crucial! Do not omit.
-
-
Order of Addition (Critical):
-
Dissolve Acid, Alcohol, and DMAP in anhydrous DCM.
-
Cool the mixture to 0°C (Ice bath).
-
Add DCC last, portion-wise.
-
-
Why this works: Pre-mixing the alcohol and DMAP ensures that as soon as the
-acylisourea forms (upon DCC addition), DMAP intercepts it immediately to form the highly reactive acyl-pyridinium species, which is then rapidly attacked by the alcohol. -
Reaction Time: Allow to warm to Room Temp (RT) only after 1 hour.
Troubleshooting FAQ:
-
Q: Can I use HCl to remove the urea?
-
A: If you use EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the urea byproduct is water-soluble and can be washed away with dilute acid. If using DCC, the DCU urea precipitates and must be filtered.
-
-
Q: My alcohol is tertiary (e.g., t-Butanol). Standard Steglich failed.
-
A: For tertiary alcohols, the steric bulk slows the alcohol attack, allowing the side reaction (N-acylurea) to win. Switch to Yamaguchi Esterification.
-
Yamaguchi Esterification: Overcoming Steric Hindrance
User Query: "I am trying to esterify a hindered acid with a secondary alcohol. Steglich gave me N-acylurea. What now?"
Root Cause: The steric bulk of the substrate prevents the formation of the tetrahedral intermediate in standard activation methods.
Technical Solution: Use the Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride.[6][7][8] The trichlorophenyl group is extremely electron-withdrawing and sterically bulky, forcing the nucleophile (alcohol) to attack the substrate's carbonyl carbon (the less hindered side of the mixed anhydride).
Protocol C: Yamaguchi Macrolactonization/Esterification
-
Formation of Mixed Anhydride:
-
Dissolve Acid (1.0 equiv) and Triethylamine (1.5 equiv) in THF or Toluene.
-
Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv). Stir at RT for 1-2 hours.
-
Checkpoint: Monitor TLC for disappearance of acid.[1]
-
-
Esterification Step:
-
Filter off the triethylamine-HCl salt (optional but cleaner).
-
Dilute the filtrate with Toluene (high dilution is key for intramolecular cyclization; normal conc for intermolecular).
-
Add DMAP (1.0 - 3.0 equiv) and the Alcohol slowly.
-
Heat to reflux if necessary.
-
Mechanistic Insight: Unlike Steglich, where DMAP is catalytic, Yamaguchi often requires stoichiometric DMAP . The mechanism involves DMAP attacking the mixed anhydride to form a super-activated acyl-pyridinium species that is immune to the steric protection of the substrate.
References & Authority
-
Fischer Esterification & Equilibrium:
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester.Berichte der deutschen chemischen Gesellschaft. A foundational method relying on thermodynamic control.
-
-
Steglich Esterification & Side Reactions:
-
Yamaguchi Esterification:
-
Water Removal Techniques:
-
Dean, E. W., & Stark, D. D. (1920). Standardized the azeotropic distillation apparatus.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Yamaguchi Esterification [organic-chemistry.org]
- 9. Steglich Esterification [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
Validation & Comparative
Structural Integrity: A Comparative Guide to Validating Ethyl 8-methyl-8-nonenoate via High-Field NMR
Strategic Overview: The Necessity of NMR in Isomer Differentiation
Ethyl 8-methyl-8-nonenoate is a critical intermediate often utilized in the synthesis of pheromones and specialized fatty acid derivatives. While Mass Spectrometry (GC-MS) is standard for purity analysis, it frequently fails to definitively distinguish between regioisomers (e.g., internal vs. terminal alkenes) and homologs (e.g., methylated vs. des-methyl variants) due to similar fragmentation patterns.
For this specific molecule, the validation challenge lies in confirming the terminal 1,1-disubstituted alkene moiety. A standard GC-MS trace may confirm the molecular weight (198.3 g/mol ), but it cannot easily differentiate the target from its thermodynamically more stable internal isomer, Ethyl 8-methyl-7-nonenoate .
High-Field Proton NMR (
Comparative Performance: NMR vs. Alternative Methods
The following table contrasts the efficacy of NMR against common alternatives for this specific structural validation.
| Feature | High-Field | GC-MS (EI) | FT-IR |
| Primary Output | Connectivity & Electronic Environment | Molecular Ion & Fragmentation | Functional Group Identification |
| Isomer Specificity | High (Definitive for double bond position) | Low (Isomers often have identical fragments) | Medium (C=C stretch varies slightly) |
| Quantification | Absolute (qNMR via internal standard) | Relative (Requires response factors) | Qualitative |
| Sample Recovery | Non-destructive | Destructive | Non-destructive |
| Critical Blindspot | Requires ~5-10 mg pure sample | Hard to distinguish | Cannot prove chain length easily |
Experimental Protocol: Self-Validating Workflow
A. Sample Preparation[1]
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane).-
Rationale:
provides excellent solubility for fatty esters and prevents the overlap of solvent peaks with the critical alkene region (4.5–6.0 ppm).
-
-
Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.
-
Integrity Check: Over-concentration leads to viscosity broadening; under-concentration results in poor signal-to-noise ratio for the terminal alkene protons.
-
B. Acquisition Parameters (400 MHz Instrument)
-
Pulse Sequence: Standard 1D Proton (zg30).
-
Relaxation Delay (D1):
5 seconds.-
Causality: The terminal alkene protons have longer
relaxation times. A short D1 will under-integrate these critical signals, leading to a false calculation of purity.
-
-
Scans (NS): 16 or 32 (sufficient for >95% purity).
Structural Assignment & Data Interpretation[1][2][3][4]
The validation hinges on three distinct spectral regions. If these signals are not present at the specified shifts, the structure is incorrect.
Region 1: The Diagnostic Terminus (The "Fingerprint")
This is the most critical region for validating the 8-methyl-8-nonenoate structure over the 8-nonenoate (des-methyl) impurity.
-
Target Signal: Two singlets (or fine multiplets) at
4.65 ppm and 4.71 ppm .-
Assignment: Terminal vinyl protons (
) of a 1,1-disubstituted alkene.
-
-
Differentiation:
-
If you see a complex multiplet at
5.8 ppm : You have the des-methyl impurity (Ethyl 8-nonenoate). -
If you see a triplet/quartet at
5.1 ppm : You have the internal isomer (Ethyl 8-methyl-7-nonenoate).
-
Region 2: The Allylic Anchor
-
Target Signal: Singlet at
1.71 ppm (3H).-
Assignment: The methyl group attached to the double bond (
). -
Validation: This singlet must integrate to 3 protons relative to the vinyl protons (2H). A doublet here implies a migration of the double bond.
-
Region 3: The Ethyl Ester Confirmation
-
Target Signal: Quartet at
4.12 ppm (2H, Hz) and Triplet at 1.25 ppm (3H).-
Assignment: The ethyl group (
).
-
-
Target Signal: Triplet at
2.28 ppm (2H).-
Assignment: The
-methylene protons ( ).
-
Summary Table of Expected Shifts ( )
| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration |
| Vinyl | 4.65, 4.71 | Singlets (broad) | 2H | |
| Ester | 4.12 | Quartet | 2H | |
| 2.28 | Triplet | 2H | ||
| Allylic Methyl | 1.71 | Singlet | 3H | |
| Allylic | ~2.00 | Triplet/Multiplet | 2H | |
| Bulk Chain | 1.30 – 1.60 | Multiplet | ~6H | |
| Ester Methyl | 1.25 | Triplet | 3H |
Visualization: Validation Logic Workflow
The following diagram outlines the decision logic for a researcher validating this compound.
Caption: Decision tree for validating the terminal alkene regiospecificity using 1H NMR chemical shifts.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 37085, Ethyl 8-nonenoate. Retrieved from [Link]
- Context: Provides the baseline spectral data for the des-methyl analog, establishing the shift of the unsubstituted terminal alkene
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2]
- Context: The authoritative text for calculating substituent effects on alkene chemical shifts (Rule of Additivity for alkenes), validating the 4.6–4.7 ppm prediction for 1,1-disubstituted systems.
- Context: Verifies the chemical shift of the bulk methylene chain and ester methyl groups in 8-nonenoic acid deriv
- Context: Validates the existence and synthetic relevance of the methylated f
Sources
Comparison Guide: Confirming Purity of Synthetic Ethyl 8-methyl-8-nonenoate
Executive Summary & Core Directive
The Challenge:
Ethyl 8-methyl-8-nonenoate (E8M8N) is a critical semiochemical precursor, often utilized in the synthesis of fruit fly attractants (e.g., Medfly pheromone analogs). The defining structural feature—a terminal 1,1-disubstituted alkene—is thermodynamically unstable relative to its internal isomer (
The Problem with Standard QC:
Standard Gas Chromatography (GC-FID) on non-polar columns (e.g., DB-5, HP-5) frequently fails to resolve the target terminal alkene from the thermodynamic internal isomer (Ethyl 8-methyl-7-nonenoate). Relying solely on retention time (
The Solution:
This guide objectively compares three analytical workflows. We establish that High-Field
Comparative Analysis of Analytical Workflows
We compared three distinct methodologies for validating E8M8N purity.
Table 1: Performance Matrix of Analytical Methods
| Feature | Method A: Standard GC-FID | Method B: GC-MS (EI) | Method C: NMR + Ag-HPLC |
| Primary Detection | Volatility / Carbon Count | Mass-to-Charge Ratio | Magnetic Environment / |
| Isomer Resolution | Poor (Co-elution common) | Low (Similar fragmentation) | Excellent (Distinct shifts/retention) |
| LOD (Impurities) | < 0.05% | < 0.1% | ~0.5% (NMR), <0.1% (Ag-HPLC) |
| Throughput | High (20 min/sample) | High (25 min/sample) | Low (1-2 hours/sample) |
| Cost per Sample | $ | ||
| Verdict | Insufficient for Isomer QC | Qualitative ID Only | Gold Standard for Purity |
Technical Deep Dive: The Isomerization Trap
The synthesis of E8M8N typically involves coupling reactions (e.g., Grignard addition to
Visualization: Impurity Formation Pathway
Caption: Figure 1.[1][2][3] The thermodynamic slip. Under acidic conditions or thermal stress, the target terminal alkene can isomerize to the trisubstituted internal alkene.
Recommended Experimental Protocols
To guarantee the integrity of your E8M8N supply, implement Protocol C (NMR Validation) as a gatekeeper before batch release.
Protocol C.1: High-Field H-NMR Validation
Rationale: NMR provides a direct molar ratio of isomers by integrating distinct olefinic protons.
Materials:
-
Instrument: 400 MHz (minimum) NMR Spectrometer.
-
Solvent:
(neutralized with basic alumina to prevent in-tube isomerization).
Step-by-Step:
-
Sample Prep: Dissolve 10 mg of E8M8N in 0.6 mL
. -
Acquisition: Run standard proton sequence (16 scans,
). -
Analysis (The "Fingerprint" Region):
-
Target (Terminal): Look for two singlets (or narrow multiplets) at
4.65 - 4.75 ppm representing the protons. -
Impurity (Internal): Look for a triplet at
5.10 ppm representing the proton.
-
-
Calculation:
Protocol C.2: Silver-Ion (Argentation) HPLC
Rationale: Silver ions (
Materials:
-
Column: ChromSpher Lipids or equivalent
-impregnated cation exchange column. -
Mobile Phase: 0.5% Acetonitrile in Hexane (Isocratic).
-
Detection: UV at 205 nm (or ELSD for higher sensitivity).
Workflow:
-
Equilibrate column for 30 mins.
-
Inject 10
L of 1 mg/mL sample. -
Elution Order: Saturated impurities elute first
Internal alkenes (Trans then Cis) Terminal Alkene (Target) (Strongest retention due to accessible -cloud).
Decision Logic for QC Managers
Use this workflow to determine the appropriate testing rigor based on the application phase.
Caption: Figure 2. The "Filter-Down" Approach. GC removes gross impurities; NMR validates the specific isomer; Ag-HPLC resolves edge cases.
References
-
Silver Ion Chromatography Principles: Title: Principles of Silver Ion Complexation with Double Bonds. Source: American Oil Chemists' Society (AOCS). URL:[Link]
-
NMR Analysis of Alkenes: Title: Nuclear Magnetic Resonance (NMR) of Alkenes.[4] Source: Chemistry LibreTexts. URL:[Link]
-
General Data on Ethyl 8-nonenoate Analogs: Title: Ethyl 8-nonenoate PubChem Entry (Structural Analog). Source: National Center for Biotechnology Information (2023). URL:[Link]
-
Ag-HPLC Methodology for Isomers: Title: Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons.[5] Source: National Institutes of Health (PMC). URL:[Link]
Sources
- 1. Ethyl 8-methylnonanoate | C12H24O2 | CID 53428935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113087623A - Synthesis method of 8-bromoethyl octanoate - Google Patents [patents.google.com]
- 3. Delta-8 Tetrahydrocannabinol Product Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Wittig vs. Horner-Wadsworth-Emmons (HWE) for Ester Synthesis
Executive Summary
For the synthesis of
While the Wittig reaction using stabilized ylides can generate esters, it often suffers from sluggish kinetics and the generation of triphenylphosphine oxide (TPPO), a difficult-to-remove byproduct. In contrast, the HWE reaction produces water-soluble phosphate salts, simplifying workup, and offers tunable stereoselectivity—ranging from >98% E-selectivity (Standard HWE) to >98% Z-selectivity (Still-Gennari modification).
Part 1: Mechanistic Divergence & Stereocontrol
To control the outcome, one must understand the mechanism. Both reactions proceed via an oxaphosphetane intermediate, but the reversibility of this step dictates the product geometry.
The Thermodynamic Checkpoint
-
Wittig (Stabilized Ylides): The formation of the oxaphosphetane is generally irreversible or slow to reverse. The reaction is often under kinetic control , leading to mixtures of E and Z isomers (typically 80:20 to 90:10 favoring E).
-
HWE (Phosphonates): The addition of the phosphonate carbanion to the aldehyde is reversible.[1] The intermediate betaine/oxaphosphetane can equilibrate to the thermodynamically more stable trans-configuration before the irreversible elimination step. This thermodynamic control yields high E-selectivity (>95:5).
Visualization: Reaction Energy Landscapes
The following diagram illustrates the kinetic vs. thermodynamic pathways that differentiate the two methods.
Figure 1: Mechanistic bifurcation showing why HWE achieves higher E-selectivity through reversibility.
Part 2: Critical Performance Comparison
The following data summarizes why HWE is preferred for scale-up and complex molecule synthesis.
| Feature | Stabilized Wittig | Standard HWE | Masamune-Roush HWE | Still-Gennari HWE |
| Reagent | Phosphonium Ylide (Ph3P=CHCO2R) | Phosphonate ((EtO)2P(O)CH2CO2R) | Phosphonate + LiCl/Base | Trifluoroethyl Phosphonate |
| Stereoselectivity | Modest E (80:20 - 90:10) | High E (>95:5) | High E (>98:2) | High Z (>95:5) |
| Byproduct | Ph | Phosphate Salt | Phosphate Salt | Phosphate Salt |
| Purification | Difficult (Chromatography/Crystallization) | Easy (Aqueous Wash) | Easy (Aqueous Wash) | Easy (Aqueous Wash) |
| Reaction Rate | Slow (Hours to Days) | Fast (Minutes to Hours) | Moderate | Fast |
| Base Requirement | None (if pre-isolated) or Weak | Strong (NaH, LiHMDS) | Mild (DBU, TEA) | Strong (KHMDS) |
| Cost | Low | Low to Moderate | Moderate | High (Specialty Reagent) |
The "TPPO Problem"
The most significant operational drawback of the Wittig reaction is Triphenylphosphine Oxide (TPPO).[2]
-
Solubility: TPPO is soluble in most organic solvents but precipitates unpredictably.
-
Removal: It often co-elutes with products during chromatography.
-
HWE Advantage: The dialkyl phosphate byproduct of HWE is water-soluble.[1][3][4][5] A simple partition between Ethyl Acetate and Water removes >99% of the byproduct.
Part 3: Decision Framework & Protocols
Do not default to one method. Use this logic tree to select the optimal protocol for your substrate.
Figure 2: Selection matrix based on stereochemical requirements and substrate stability.
Protocol A: Standard HWE (Robust Substrates)
Best for: Simple aldehydes, scale-up, cost-efficiency.
-
Reagents: Triethyl phosphonoacetate (1.2 equiv), NaH (1.2 equiv), THF (
C).
-
Deprotonation: To a suspension of NaH (60% dispersion, 1.2 equiv) in anhydrous THF at
C, add triethyl phosphonoacetate (1.2 equiv) dropwise. Observation: Gas evolution (H ). Stir until clear (approx. 15-30 min). -
Addition: Add the aldehyde (1.0 equiv) dissolved in THF dropwise at
C. -
Reaction: Warm to room temperature. Monitor by TLC (typically complete in <1 h).[6]
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.[6] Wash organic layer with water (removes phosphate) and brine. -
Result: High E-selectivity.
Protocol B: Masamune-Roush HWE (Sensitive Substrates)
Best for: Base-sensitive aldehydes (e.g.,
-
Mechanism: LiCl increases the acidity of the phosphonate (via chelation), allowing the use of a weak amine base (DBU or TEA) instead of NaH.
-
Preparation: Flame-dry LiCl (1.2 equiv) under vacuum (Critical step: LiCl must be anhydrous). Suspend in MeCN or THF.
-
Reagent Mix: Add triethyl phosphonoacetate (1.2 equiv) and DBU (1.5 equiv) at room temperature.
-
Reaction: Add the aldehyde (1.0 equiv). Stir at RT.
-
Workup: Dilute with water/EtOAc. Acidify wash slightly (1M HCl) to remove DBU.
-
Result: E-ester with preservation of
-stereocenters.
Protocol C: Still-Gennari Modification (Z-Selective)
Best for: Synthesizing Z-esters (common in natural products/macrocycles).
-
Reagents: Bis(2,2,2-trifluoroethyl) phosphonoacetate, KHMDS, 18-crown-6.
-
Complexation: Dissolve 18-crown-6 (3.0 equiv) in THF at
C. -
Deprotonation: Add bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv) and KHMDS (1.1 equiv). Stir for 30 min.
-
Addition: Add aldehyde (1.0 equiv) slowly at
C. -
Quench: Quench at low temperature with sat. NH
Cl. (Warming before quench can erode selectivity). -
Result: >95:5 Z-selectivity.
Part 4: Expert Troubleshooting
| Problem | Root Cause | Solution |
| Low Yield (HWE) | Enolization of aldehyde | Use Masamune-Roush conditions (LiCl/DBU) to avoid strong bases like NaH. |
| Low E-Selectivity | Kinetic trapping | Ensure reaction warms to RT (or reflux) to allow thermodynamic equilibration before quench. |
| Precipitate in Wittig | TPPO formation | Do not filter immediately. Concentrate, add Hexane/Ether (TPPO is insoluble), then filter.[7] |
| No Reaction (HWE) | Wet Reagents | Phosphonate anions are moisture sensitive. Titrate NaH or use fresh LiHMDS. |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions.[5] Stereochemistry, mechanism, and selected synthetic aspects.[5][6][8][9][10][11] Chemical Reviews, 89(4), 863–927. Link
-
Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[5] Journal of the American Chemical Society, 83(7), 1733–1738. Link
-
Blanchette, M. A., Choy, W., Davis, J. T., Essenfeld, A. P., Masamune, S., & Roush, W. R. (1984). Horner-Wadsworth-Emmons reaction: Use of lithium chloride and an amine for base-sensitive compounds.[10][11] Tetrahedron Letters, 25(21), 2183–2186. Link
-
Still, W. C., & Gennari, C. (1983). Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination.[4][10][11][12] Tetrahedron Letters, 24(41), 4405–4408. Link
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- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Workup [chem.rochester.edu]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
[1]
Executive Summary
This compound (CAS: 485320-28-3) is a terminal branched unsaturated fatty acid ester.[1][2] While often categorized as a chemical building block, its structural homology to Methyl 8-nonenoate (a high-impact fragrance) and 8-Methylnonanoic acid (a bioactive capsaicin metabolite) defines its dual utility. This guide evaluates its performance as a lipophilic prodrug for metabolic modulation and as a stable, substantive alternative in olfactory applications.
Key Comparative Findings
| Compound | Primary Bioactivity | Lipophilicity (LogP) | Metabolic Stability | Olfactory Profile |
| This compound | Dual (Olfactory/Prodrug) | ~4.3 (High) | Moderate (Ethyl steric bulk) | Fruity, Green, Waxy (Predicted) |
| Methyl 8-nonenoate | Olfactory (Fragrance) | ~3.1 | Low (Rapid hydrolysis) | Cucumber, Violet, Green |
| 8-Methylnonanoic Acid (8-MNA) | Metabolic (Anti-obesity) | ~2.8 | N/A (Active Species) | Pungent, Fatty, Acidic |
| Ethyl 8-nonenoate | Olfactory (Flavor) | ~3.5 | Moderate | Melon, Fruity |
Detailed Bioactivity Analysis
A. Olfactory Performance (Fragrance & Flavor)
The "nonenoate" class of esters is renowned for imparting "green," "fruity," and "cucumber-like" notes essential for violet and melon accords.[3]
-
Mechanism: These esters bind to specific olfactory receptors (ORs) sensitive to medium-chain aliphatic chains. The terminal double bond (8-ene) acts as a rigid "hook" within the receptor pocket.
-
Ethyl vs. Methyl:
-
Methyl 8-nonenoate is the industry standard for "violet leaf" and "cucumber" notes. However, it is highly volatile.
-
This compound introduces two structural changes:
-
Ethyl Group: Increases substantivity (staying power) on skin/fabric due to higher molecular weight and lipophilicity.
-
Terminal Methyl Branch: Adds steric bulk at the "tail." This often shifts the odor profile from "sharp green" to "waxy/fruity" and can increase the odor detection threshold (ODT), requiring higher concentrations for the same impact.
-
-
B. Metabolic Potential (Medicinal Chemistry)
Recent research identifies 8-Methylnonanoic acid (8-MNA) —the hydrolysis product of this ester—as a potent metabolic modulator derived from Capsaicin.
-
Therapeutic Target: 8-MNA activates AMPK and enhances insulin sensitivity in adipocytes without the pungency (TRPV1 activation) of Capsaicin.
-
Prodrug Strategy:
-
Direct administration of the acid (8-MNA) can be irritating and rapidly metabolized.
-
This compound acts as a lipophilic prodrug . The ethyl ester masks the acidic proton, improving membrane permeability (bioavailability). Once absorbed, intracellular esterases hydrolyze the ethyl group, releasing the active 8-MNA and the terminal alkene (which may undergo further reduction).
-
Experimental Protocols
Protocol A: Enzymatic Hydrolysis Assay (Prodrug Validation)
To verify the release of the bioactive acid (8-MNA) from the Ethyl ester.
Reagents:
-
Phosphate Buffer (PBS, pH 7.4)
-
Porcine Liver Esterase (PLE) or Human Plasma
-
Internal Standard: 2-Decanone
-
Solvent: Acetonitrile (ACN)[4]
Workflow:
-
Preparation: Dissolve this compound (10 mM) in ACN. Dilute to 100 µM in pre-warmed PBS (37°C).
-
Initiation: Add PLE (10 units/mL) or 20% Human Plasma. Vortex immediately.
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Sampling: At T=0, 15, 30, 60, and 120 min, remove 100 µL aliquots.
-
Quenching: Add 200 µL ice-cold ACN (containing Internal Standard) to stop the reaction. Centrifuge at 10,000 x g for 5 min.
-
Analysis: Analyze supernatant via HPLC-MS/MS. Monitor the disappearance of the parent ester (m/z ~199) and appearance of the acid (m/z ~171).
Protocol B: Olfactory Threshold Determination (Triangle Test)
To compare the odor potency against Methyl 8-nonenoate.
-
Panel: 10 trained sensory panelists.
-
Dilution Series: Prepare log-scale dilutions (10 ppm to 0.001 ppm) of both compounds in odorless dipropylene glycol (DPG).
-
Triangle Test: Present 3 strips per concentration (2 solvent controls, 1 active).
-
Task: Panelist must identify the odd strip.
-
Calculation: The detection threshold is the concentration where >70% of panelists correctly identify the active strip.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the metabolic activation of this compound into its bioactive forms (8-MNA) and its relationship to the Capsaicin pathway.
Caption: Metabolic activation pathway of this compound to the bioactive 8-MNA, converging with the capsaicin degradation pathway.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53428935, Ethyl 8-methylnonanoate. Retrieved from [Link]
-
Lee, J. et al. (2023). Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes. BMC Complementary Medicine and Therapies. Retrieved from [Link]
-
The Good Scents Company (2023). Methyl 8-nonenoate Fragrance Profile and Data. Retrieved from [Link]
Comparative Guide: Insect Pheromone Analogs vs. Natural Ligands
Executive Summary: The Stability-Specificity Trade-off
In the development of semiochemicals for Integrated Pest Management (IPM), researchers face a critical dichotomy: Natural Pheromones offer evolutionary perfection in receptor specificity but often suffer from oxidative instability and high synthesis costs. Pheromone Analogs (mimics, kairomones, and fluorinated derivatives) are engineered to overcome these limitations.
This guide provides a technical comparison of these two classes, focusing on the Codling Moth (Cydia pomonella) and European Corn Borer (Ostrinia nubilalis) as primary case studies. We analyze binding kinetics, field efficacy, and provide self-validating protocols for synthesis and bioassay.
Mechanistic Foundation: Receptor-Ligand Interaction
Understanding the efficacy of analogs requires mapping their interaction with the insect's olfactory hardware: Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs).
Case Study: Cydia pomonella (Codling Moth)
Recent deorphanization of C. pomonella receptors reveals a dual-pathway mechanism that explains why "Combo Lures" (Pheromone + Analog) often outperform single components.
-
Pathway A (Natural): The natural sex pheromone, Codlemone ((E,E)-8,10-dodecadien-1-ol), binds specifically to CpomOR1 . This pathway triggers obligate mating flight in males.
-
Pathway B (Analog/Kairomone): The analog Pear Ester ((E,Z)-2,4-decadienoate), a host-plant volatile, binds to CpomOR3 .[1] This pathway triggers foraging/host-seeking behavior in both sexes.
Implication: Analogs do not always compete for the same receptor site; they may activate synergistic parallel pathways.
Visualization: Dual-Input Olfactory Signaling Pathway
Figure 1: Dual-pathway activation in Cydia pomonella. Note that the analog (Pear Ester) activates a distinct receptor (CpomOR3) compared to the natural pheromone (CpomOR1).
Comparative Analysis: Performance Metrics
Table 1: Binding Affinity & Receptor Specificity
Data synthesized from fluorescence displacement assays (1-NPN probe).
| Ligand Class | Compound | Target Protein | Binding Affinity ( | Specificity Note |
| Natural | Codlemone | CpomPBP1 | 2.73 - 5.90 µM | High specificity for PBP1; requires PBP for solubilization. |
| Natural | cVA (Drosophila) | LUSH (OBP) | ~100 nM | extremely tight binding; induces conformational change in LUSH. |
| Analog | Pear Ester | CpomOR3 | Nanomolar range (functional) | Binds directly to OR3; less dependent on PBP transport. |
| Analog | Bombykol | LUSH (OBP) | ~200 nM | "Promiscuous" binding; shows that OBPs can bind foreign analogs tightly.[2][3] |
| Analog | Fluorinated Acetates | Ostrinia PBPs | ~1.1 µM | Fluorine substitution at C12 maintains affinity; C14 substitution abolishes it. |
Table 2: Field Performance & Stability
Comparison of field longevity and trap efficacy.
| Metric | Natural Pheromone (Codlemone) | Analog (Pear Ester / Combo) | Advantage / Disadvantage |
| Half-Life ( | < 1 week (oxidizes rapidly on septa) | > 4 weeks (ester is more stable) | Analogs offer extended field life without antioxidants. |
| Release Rate | High initial burst, rapid decline | 5x higher initial rate, linear decline | Analogs often require lower loading for sustained release. |
| Target Demographic | Males Only (Mating flight) | Males & Females (Virgin & Mated) | "Combo Lures" (Codlemone + Pear Ester + AA) catch 6x more females. |
| Disruption Efficacy | High (Competitive Attraction) | Moderate (Camouflage/Confusion) | Analogs are better for monitoring; Natural is better for disruption. |
Experimental Protocols
Protocol A: Synthesis of Acetate-Based Pheromone Analogs
Target: (Z)-11-Tetradecenyl Acetate (and fluorinated derivatives). Principle: This protocol uses a Grignard coupling scheme, adaptable for introducing fluorinated blocks to increase metabolic stability.
-
Reagents: 1,10-decanediol (starting material), HBr, Acetyl Chloride, Lithium tetrachlorocuprate (
). -
Step 1: Monobromination:
-
Reflux 1,10-decanediol with 47% HBr in benzene for 2.5 hrs.
-
Validation: GC purity should be >94%. Target product: 10-bromo-decan-1-ol.[4]
-
-
Step 2: Protection & Coupling:
-
Protect alcohol with DHP (dihydropyran).[5]
-
Coupling: React with Grignard reagent of 1-butyne (or fluorinated alkyne analog) using
catalyst in THF at -20°C. -
Critical Control Point: Maintain anhydrous conditions to prevent Grignard quenching.
-
-
Step 3: Acetylation:
-
Final Validation:
-
NMR: Verify Z/E ratio (diagnostic peaks at
5.35 ppm). -
Mass Spec: Confirm molecular ion and acetate fragment (
61).
-
Protocol B: Electroantennography (EAG) for Analog Screening
Principle: Measures the summated potential change of antennal olfactory neurons to validate biological activity before field testing.
-
Preparation:
-
Excise antenna from a 2-3 day old male moth.
-
Cut both ends (base and tip) to ensure electrical contact.
-
Mount between two glass capillary electrodes filled with Ringer’s solution (7.5 g NaCl, 0.35 g KCl, 0.21 g
per L).
-
-
Stimulus Delivery:
-
Dissolve Analog and Natural Control in hexane (0.1 - 10 µg/µL).
-
Load 10 µL onto filter paper strips; place in Pasteur pipettes.
-
Control: Hexane-only strip (Negative), Natural Pheromone (Positive).
-
-
Recording:
-
Deliver 0.5s air puff (1 L/min) into continuous humidified air stream.
-
Amplify signal (10x gain) and record voltage deflection (mV).
-
-
Data Processing:
-
Normalize responses:
. -
Pass Criteria: Analog must elicit >50% of natural pheromone amplitude to be considered a viable candidate.
-
Workflow Visualization
The following diagram illustrates the critical path from molecular design to field validation.
Figure 2: Integrated workflow for validating pheromone analogs. Note the "Gate-Check" at the EAG stage before proceeding to expensive field trials.
References
-
Knight, A. L., et al. (2012). "Monitoring codling moth in sex pheromone-treated orchards with (E)-4,8-dimethyl-1,3,7-nonatriene or pear ester." Environmental Entomology. 8
-
Zhang, T., et al. (2017). "Binding affinity of five PBPs to Ostrinia sex pheromones." BMC Molecular Biology.[9] 10
-
Klun, J. A., et al. (1994). "Moth responses to selectively fluorinated sex pheromone analogs." Journal of Chemical Ecology. 11
-
Bengtsson, M., et al. (2014). "Electrophysiological responses of Cydia pomonella to codlemone and pear ester." Journal of Chemical Ecology. 12
-
Gong, Z., et al. (2016). "Structural insights into Cydia pomonella pheromone binding protein 2." Scientific Reports. 13
-
Walker, W. B., et al. (2017).[14] "Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones." Scientific Reports. 1
-
Organic Syntheses Coll. (1990). "Synthesis of (Z)-11-Tetradecenyl Acetate." Organic Syntheses. 6
Sources
- 1. Candidate pheromone receptors of codling moth Cydia pomonella respond to pheromones and kairomones - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Quantitative analysis of pheromone-binding protein specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. CN103102266A - Synthesis method of 9Z,11E-tetradecadienol acetate - Google Patents [patents.google.com]
- 8. Publication : USDA ARS [ars.usda.gov]
- 9. Binding affinity of five PBPs to Ostrinia sex pheromones [pherobase.com]
- 10. Binding affinity of five PBPs to Ostrinia sex pheromones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Moth responses to selectively fluorinated sex pheromone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural insights into Cydia pomonella pheromone binding protein 2 mediated prediction of potentially active semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 8-methyl-8-nonenoate in a Laboratory Setting
Hazard Assessment and Characterization
Understanding the potential hazards of Ethyl 8-methyl-8-nonenoate is the first step in its safe management. Based on data from analogous compounds like methyl nonanoate and general properties of esters, we can infer the following characteristics.[1][2][3]
Table 1: Inferred Properties and Potential Hazards of this compound
| Property | Inferred Value/Characteristic | Rationale and Safety Implication |
| Physical State | Liquid | Spills can spread easily; requires appropriate containment. |
| Flammability | Likely a combustible liquid. | Must be kept away from ignition sources like open flames, hot surfaces, and sparks.[3] |
| Toxicity | Expected to have low acute toxicity. | Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[2] |
| Reactivity | Incompatible with strong oxidizing agents, strong acids, and strong bases.[3][4] | Store separately from these materials to prevent vigorous or explosive reactions. |
| Environmental Hazard | Data not available, but should be assumed to be harmful to aquatic life. | Do not dispose of down the drain or in general waste.[5][6] |
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be equipped with the appropriate PPE.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile or other chemically resistant gloves.
-
Body Protection: A standard laboratory coat is required.
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
Handling Precautions:
-
Keep the container tightly closed when not in use.[1]
-
Ground all equipment when handling to prevent static discharge.[5]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) and any applicable state and local regulations.[7][8]
Step 1: Waste Identification and Classification
-
Based on its likely properties as a combustible liquid, this compound should be classified as a hazardous waste.
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific waste codes and classification procedures.
Step 2: Selecting a Compatible Waste Container
-
Use a container that is compatible with organic solvents. A high-density polyethylene (HDPE) or glass container is generally suitable.[9][10]
-
The original container, if in good condition, is an excellent choice for waste accumulation.[10]
-
Ensure the container has a secure, leak-proof cap.[11]
Step 3: Labeling the Waste Container
-
As soon as the first drop of waste is added, label the container clearly.[10]
-
The label should include:
Step 4: Accumulating the Waste
-
Keep the waste container closed at all times, except when adding waste.[9][11]
-
Store the waste container in a designated satellite accumulation area within the laboratory.[9]
-
This area should be away from heat sources and incompatible chemicals.[12]
-
Use secondary containment, such as a chemical-resistant tray, to catch any potential leaks.[10]
Step 5: Arranging for Disposal
-
Do not dispose of this compound down the sink or in the regular trash.
-
Contact your institution's EH&S department to schedule a pickup for your hazardous waste.[9]
-
Follow their specific procedures for waste consolidation and removal.
Waste Minimization Strategies
A key aspect of laboratory safety and environmental responsibility is minimizing the generation of hazardous waste.[9]
-
Inventory Management: Keep a detailed inventory of all chemicals to avoid ordering duplicates and to track expiration dates.[13]
-
Scale of Experiments: Whenever possible, design experiments on a smaller scale to reduce the volume of chemicals used.
-
Substitution: Consider if a less hazardous chemical could be used as a substitute without compromising the experimental outcome.[13]
Emergency Procedures for Spills and Exposures
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).
-
Collect the contaminated absorbent material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Contact your institution's emergency response team or EH&S.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Spectrum Chemical. (n.d.).
- MetaSci. (n.d.).
- M&U International. (2015, February 17).
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- RIFM. (2024, April 9).
- CAMEO Chemicals - NOAA. (n.d.).
- Vanderbilt University Medical Center. (n.d.).
- Hazardous Waste Disposal Procedures. (n.d.).
- US EPA. (2025, May 30).
- Physikalisch-Technische Bundesanstalt. (n.d.).
- Fisher Scientific. (2011, December 15).
- How to Properly Manage Hazardous Waste Under EPA Regul
- Labor Security System. (n.d.).
- Carl ROTH. (n.d.).
- Ace Waste. (n.d.).
- US EPA. (2025, August 13). Resource Conservation and Recovery Act (RCRA)
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. fishersci.com [fishersci.com]
- 4. ETHYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. mu-intel.com [mu-intel.com]
- 6. carlroth.com [carlroth.com]
- 7. youtube.com [youtube.com]
- 8. axonator.com [axonator.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. vumc.org [vumc.org]
- 11. mtu.edu [mtu.edu]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. acewaste.com.au [acewaste.com.au]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
